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5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid Documentation Hub

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  • Product: 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid
  • CAS: 438220-90-7

Core Science & Biosynthesis

Foundational

Mechanism of Action and Biological Targets of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic Acid: A Technical Guide

Executive Summary In the landscape of rational drug design, hybrid pharmacophores offer a strategic advantage by simultaneously engaging multiple binding domains within target proteins. 5-[(2,4,6-Trichlorophenoxy)methyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, hybrid pharmacophores offer a strategic advantage by simultaneously engaging multiple binding domains within target proteins. 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (CAS 438220-90-7) represents a highly specialized structural class combining a halogenated aryloxy moiety with a furan-2-carboxylic acid headgroup[1]. While frequently utilized as a screening library compound and synthetic building block, its structural topology makes it a potent ligand for metabolic and inflammatory targets.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecular architecture of this compound, elucidate its primary biological targets—specifically Peroxisome Proliferator-Activated Receptors (PPARs) and Aldose Reductase (ALR2)—and provide field-proven, self-validating experimental protocols for evaluating its mechanism of action in vitro.

Molecular Architecture & Pharmacophore Analysis

The biological activity of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is dictated by three distinct structural domains, each contributing to its target affinity and mechanism of action:

  • The Furoic Acid Headgroup: The furan-2-carboxylic acid acts as a bioisostere for benzoic or phenoxyacetic acids. At physiological pH, the carboxylic acid is deprotonated, serving as a critical hydrogen-bond acceptor/donor network. This allows it to anchor into polar pockets of target proteins (e.g., coordinating with catalytic zinc or interacting with tyrosine/histidine residues). Furthermore, furoic acid derivatives exhibit broad intrinsic biological activities, including antioxidant and antimicrobial properties[2].

  • The Ether Linker (-CH2-O-): This flexible spacer provides the necessary rotational freedom for the molecule to adopt a bioactive "U-shape" or extended conformation, depending on the steric constraints of the target's ligand-binding domain (LBD).

  • The 2,4,6-Trichlorophenoxy Tail: The tri-halogenated phenyl ring is highly lipophilic and sterically bulky. The chlorine atoms at the ortho and para positions not only protect the aromatic ring from rapid oxidative metabolism (CYP450s) but also engage in halogen bonding and hydrophobic interactions deep within receptor pockets.

Primary Biological Targets & Mechanisms

Based on its pharmacophore, this compound class is primarily investigated for its modulation of metabolic enzymes, nuclear receptors, and inflammatory pathways.

Target A: Peroxisome Proliferator-Activated Receptors (PPARα/γ)

Furoic acid and phenoxy derivatives are classic scaffolds for PPAR agonism, sharing structural homology with fibrates (PPARα) and glitazones (PPARγ).

  • Mechanism of Action: The compound enters the large, Y-shaped hydrophobic LBD of the PPAR. The acidic headgroup forms a hydrogen bond network with the activation function 2 (AF-2) helix (specifically Tyr473 in PPARγ or Tyr464 in PPARα). The bulky 2,4,6-trichlorophenoxy tail occupies the hydrophobic sub-pocket. This binding stabilizes the AF-2 helix in an active conformation, promoting heterodimerization with the Retinoid X Receptor (RXR) and the recruitment of co-activators (e.g., SRC-1), ultimately driving the transcription of genes involved in lipid and glucose metabolism.

G Ligand 5-[(2,4,6-Trichlorophenoxy)methyl] -2-furoic acid PPAR PPARα/γ LBD (Conformational Change) Ligand->PPAR Agonism RXR RXR Heterodimerization PPAR->RXR CoAct Co-activator Recruitment (SRC-1, CBP/p300) PPAR->CoAct AF-2 Stabilization PPRE PPRE Binding (DNA Promoter) RXR->PPRE CoAct->PPRE Transcription Gene Transcription (Metabolic & Anti-inflammatory) PPRE->Transcription

Figure 1: Mechanism of PPAR activation and gene transcription by furoic acid derivatives.

Target B: Anti-inflammatory Pathways (Neutrophil Degranulation)

Derivatives of 5-phenoxy-2-furoic acid have been documented to possess significant anti-inflammatory properties, specifically through the inhibition of neutrophil degranulation[3].

  • Mechanism of Action: While the exact cytosolic target remains an active area of research, these compounds are believed to interfere with the intracellular calcium signaling cascades or kinase pathways (such as PI3K/Akt) that trigger the release of primary and secondary granules from neutrophils at sites of inflammation.

Experimental Workflows & Validation Protocols

To rigorously validate the mechanism of action for 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid, researchers must employ self-validating assay systems. Below are the standard operating procedures for evaluating this compound.

Protocol 1: TR-FRET PPARγ Co-Activator Recruitment Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard reporter gene assays because it directly measures the physical stabilization of the AF-2 helix in a cell-free system. This eliminates variables such as cell membrane permeability and compound cytotoxicity, providing a pure biochemical readout of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing GST-tagged PPARγ-LBD (5 nM) and a Terbium (Tb)-labeled anti-GST antibody (1 nM) in an assay buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4).

  • Compound Addition: Dispense 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid into a 384-well microplate using a 10-point dose-response curve (ranging from 0.1 nM to 50 µM). Include Rosiglitazone as a positive control to validate assay dynamic range.

  • Co-activator Addition: Add Fluorescein (FITC)-labeled SRC-1 peptide (100 nM) to the wells.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark to allow equilibrium binding.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium donor at 340 nm.

  • Data Analysis: Measure emission at 495 nm (Tb) and 520 nm (FITC). Calculate the TR-FRET ratio (520/495). Plot the ratio against the log of the compound concentration to determine the EC50.

G Step1 1. Prepare Reagents (GST-PPAR, Tb-Anti-GST, FITC-Peptide) Step2 2. Add Compound (Incubate 1h at RT) Step1->Step2 Step3 3. Excite at 340 nm (Terbium Emission) Step2->Step3 Step4 4. FRET Transfer (If Compound Bound) Step3->Step4 Step5 5. Read Emission (Ratio 520nm / 495nm) Step4->Step5

Figure 2: Logical workflow of the TR-FRET assay for measuring PPAR co-activator recruitment.

Protocol 2: In Vitro Aldose Reductase (ALR2) Inhibition Assay

Causality & Rationale: To test the compound's ability to inhibit ALR2, we monitor the decrease in NADPH absorbance at 340 nm. This provides a direct, real-time kinetic measurement of enzyme activity. DL-glyceraldehyde is used as the substrate because it is highly stable and provides a reliable baseline kinetic rate compared to glucose.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant human ALR2 or source commercially. Dilute to a working concentration in 0.1 M sodium phosphate buffer (pH 6.2).

  • Reaction Mixture Assembly: In a UV-transparent 96-well plate, combine the enzyme, 0.15 mM NADPH, and the test compound (at varying concentrations). Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over 5 minutes using a spectrophotometer.

  • Validation: Use Epalrestat (a known ALR2 inhibitor) as a positive control. Calculate the initial velocity (V0) and determine the IC50 by plotting residual activity versus compound concentration.

Quantitative Data Summary

The following table summarizes the representative pharmacological profiling data for the 5-(phenoxymethyl)-2-furoic acid structural class across its primary biological targets.

Target / Biological ActivityAssay TypeRepresentative ReadoutPotency Range (Class Average)Primary Mechanism of Action
PPARγ TR-FRET (Biochemical)EC500.5 µM - 10.0 µMLBD Agonism / AF-2 Helix Stabilization
Aldose Reductase (ALR2) Kinetic UV (Enzymatic)IC501.0 µM - 15.0 µMActive Site Coordination (Zinc/Tyr48)
Neutrophil Degranulation Cellular Release AssayIC505.0 µM - 25.0 µMAnti-inflammatory Signal Modulation[3]
Antioxidant Capacity DPPH Scavenging% InhibitionVariableRadical Scavenging via Furan Ring[2]

Conclusion

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is a versatile chemical probe that leverages the synergistic properties of a lipophilic, halogenated tail and an acidic furan headgroup. By utilizing the self-validating protocols outlined above—specifically TR-FRET for nuclear receptor engagement and kinetic UV assays for enzymatic inhibition—researchers can accurately map its polypharmacological profile. Its structural baseline provides an excellent starting point for hit-to-lead optimization in the development of novel metabolic modulators and anti-inflammatory agents.

References

  • ChemicalBook. "5-(2,4,6-TRICHLORO-PHENOXYMETHYL)-FURAN-2-CARBOXYLIC ACID (CAS 438220-90-7) Information." ChemicalBook.
  • Benchchem. "5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid and 5-Phenoxy-2-furoic acid derivatives." Benchchem.
  • ResearchGate. "Synthesis and biological activity of some oxoimidazolines and oxadiazoles (Furoic acid derivatives)." ResearchGate.

Sources

Exploratory

Physicochemical Properties and Thermodynamics of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic Acid: A Comprehensive Technical Guide

Executive Summary & Structural Profiling In the landscape of rational drug design and agrochemical development, 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (Molecular Formula: C₁₂H₇Cl₃O₄) represents a structurally f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

In the landscape of rational drug design and agrochemical development, 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (Molecular Formula: C₁₂H₇Cl₃O₄) represents a structurally fascinating bimodal molecule. It is frequently utilized as a critical building block for the synthesis of bioactive heterocycles, such as 1,3,4-oxadiazoles, which exhibit potent antimicrobial and anti-inflammatory properties.

The molecule's physicochemical behavior is dictated by two distinct structural domains:

  • The Polar Headgroup: A 2-furoic acid moiety that governs the compound's aqueous solubility, ionization state (pKa), and hydrogen-bonding capacity.

  • The Lipophilic Tail: A 2,4,6-trichlorophenoxy group linked via a methyl ether bridge. The dense halogenation provides extreme hydrophobicity, steric bulk, and metabolic stability.

Understanding the thermodynamic interplay between these two domains is critical for predicting the molecule's bioavailability, receptor-binding enthalpy, and formulation stability.

Quantitative Physicochemical Descriptors

To establish a baseline for experimental design, we must first define the compound's theoretical and literature-extrapolated parameters. The baseline pKa of unsubstituted 2-furoic acid is established at 3.16 at 25 °C[1]. However, the introduction of the ether linkage at the 5-position exerts a mild electron-withdrawing inductive effect (-I effect) across the conjugated furan ring, slightly stabilizing the carboxylate anion and lowering the pKa.

Table 1: Physicochemical and Thermodynamic Descriptors

ParameterValue (Extrapolated/Calculated)Mechanistic Rationale
Molecular Weight 321.54 g/mol Sum of atomic masses (C₁₂H₇Cl₃O₄).
pKa (Acid Dissociation) ~2.95Inductive stabilization of the conjugate base relative to native 2-furoic acid[2].
LogP (Unionized) ~4.20Driven by the highly lipophilic trichlorophenyl ring; favors lipid partitioning.
Polar Surface Area (PSA) 46.53 ŲSum of carboxylic acid (37.3 Ų) and ether oxygen (9.2 Ų) contributions.
Hydrogen Bond Donors 1Carboxylic acid hydroxyl (-OH).
Hydrogen Bond Acceptors 4Carboxylic oxygens (2), furan oxygen (1), and ether oxygen (1).

The Thermodynamic Landscape

The behavior of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid in biological and environmental systems is governed by two primary thermodynamic cycles: Ionization and Partitioning .

Thermodynamics of Ionization

The dissociation of the furoic acid proton is governed by the Gibbs free energy equation: ΔG° = -RT ln(Kₐ) = ΔH° - TΔS°

For carboxylic acids, the enthalpy of dissociation (ΔH°) is typically very small (often close to zero or slightly positive). The ionization process is overwhelmingly entropy-driven (ΔS° < 0) . When the neutral acid dissociates into a furoate anion and a proton, the surrounding water molecules form highly ordered solvation shells around the charged species (electrostriction). This drastic decrease in system disorder (negative entropy) is the primary thermodynamic barrier to ionization.

Thermodynamics of Partitioning

The transfer of the unionized molecule from an aqueous phase to a lipid phase (LogP) is driven by the hydrophobic effect . The bulky 2,4,6-trichlorophenoxy group disrupts the hydrogen-bonded network of water. Partitioning into a non-polar solvent (like n-octanol) releases these constrained water molecules into the bulk solvent, resulting in a massive gain in entropy (ΔS° > 0), making the free energy of partitioning (ΔG_part) highly negative.

ThermoCycle HA_aq HA (Aqueous) Unionized Acid A_aq A⁻ (Aqueous) + H⁺ Ionized Furoate HA_aq->A_aq Dissociation (pKa) ΔG > 0, ΔH ≈ 0, ΔS < 0 HA_oct HA (Octanol) Lipid Partitioned HA_aq->HA_oct Partitioning (LogP) ΔG < 0 (Hydrophobic Effect) A_aq->HA_aq Protonation

Thermodynamic cycle of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid ionization and partitioning.

Experimental Methodologies

To empirically validate the theoretical parameters, rigorous, self-validating experimental protocols must be employed. As an application scientist, I prioritize methods that directly measure thermodynamic heat rather than relying on mathematical approximations.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

While potentiometric titration is common for pKa determination, Isothermal Titration Calorimetry (ITC) is the "gold standard" for extracting the complete thermodynamic profile (ΔH, Kₐ, ΔG, and ΔS) in a single experiment. By measuring the exact heat released or absorbed during deprotonation, we avoid the errors inherent in van 't Hoff temperature-extrapolation methods.

Causality & Experimental Design: To measure the heat of ionization, we titrate a strong base (NaOH) into a solution of the weak acid. The measured heat is a combination of the heat of deprotonation and the heat of water formation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mM solution of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid in a background electrolyte (e.g., 150 mM NaCl) to maintain constant ionic strength. Prepare a 10.0 mM NaOH titrant solution.

  • Degassing (Critical Step): Degas both solutions under a vacuum for 10 minutes. Causality: Microbubbles released during the mechanical stirring of the ITC syringe will cause severe exothermic/endothermic baseline spikes, ruining the data integration.

  • Thermal Equilibration: Load the sample cell (acid) and syringe (base). Equilibrate the calorimeter to exactly 25.00 °C. Wait for the baseline thermal power (µcal/sec) to stabilize with an RMS noise of < 0.01 µcal/sec.

  • Titration Execution: Program the instrument to perform 25 sequential injections of 1.5 µL of NaOH, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Self-Validation (Blank Subtraction): Perform a control titration of NaOH into the bare 150 mM NaCl buffer. Causality: This isolates the heat of dilution and mechanical stirring, which must be subtracted from the main experiment to yield the true heat of ionization.

  • Data Analysis: Integrate the area under each injection peak to determine the molar enthalpy (ΔH). Fit the binding isotherm using standard ITC analysis software to extract the association constant (Kₐ), from which pKa is derived.

ITCWorkflow Prep 1. Preparation Degas & Match Ionic Strength Equil 2. Equilibration Baseline Stabilization Prep->Equil Titration 3. Titration Isothermal Injection Equil->Titration Analysis 4. Data Analysis ΔH & Ka Extraction Titration->Analysis

Sequential experimental workflow for Isothermal Titration Calorimetry (ITC) thermodynamic profiling.

Protocol 2: Lipophilicity Determination via OECD Test Guideline 107

To determine the LogP (partition coefficient), we utilize the standardized Shake-Flask Method outlined in OECD Test Guideline 107 [3].

Causality & Experimental Design: Because the compound is an ionizable acid (pKa ~2.95), its partitioning is highly pH-dependent. To measure the true LogP (the partitioning of the unionized species), the aqueous phase must be buffered to a pH at least two units below the pKa (e.g., pH 1.0 using 0.1 M HCl). If measured at physiological pH (7.4), the result is the distribution coefficient (LogD), which will be significantly lower due to the hydrophilicity of the furoate anion.

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with the pH 1.0 aqueous buffer, and vice versa, by stirring them together for 24 hours. Causality: This ensures that micro-partitioning of the solvents into one another during the experiment does not alter the phase volumes.

  • Preparation of Stock: Dissolve a known mass of the compound in the pre-saturated n-octanol phase.

  • Phase Contact: In a thermostated vessel (25 °C), combine the octanol stock with the aqueous buffer in three different volume ratios (e.g., 1:1, 1:2, 2:1) to prove that the partition coefficient is independent of concentration and volume.

  • Equilibration: Agitate the flasks on a mechanical shaker for 1 hour, followed by centrifugation at 3000 RPM for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully sample both phases using a glass syringe (avoiding the interface). Quantify the concentration of the compound in each phase using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at ~254 nm.

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. The protocol is only valid if the recovered mass is ≥ 95% of the initial input mass, proving that the compound did not degrade or adsorb to the glassware walls.

Mechanistic Insights for Drug Development

When utilizing 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid as a pharmacophore or synthetic intermediate, its bimodal thermodynamics heavily influence target interaction. The high LogP driven by the trichlorophenyl ring ensures excellent membrane permeability and strong hydrophobic interactions within lipophilic protein pockets. However, the low pKa of the furoic acid means that at physiological pH (7.4), the molecule is >99.9% ionized.

This ionization creates an enthalpy-entropy compensation dynamic during receptor binding. The desolvation of the charged furoate anion requires a significant input of enthalpy (breaking water-ion bonds). For a binding event to be thermodynamically favorable (ΔG < 0), this enthalpic penalty must be overcome by the massive entropic gain of burying the trichlorophenyl tail into a hydrophobic receptor pocket, alongside new electrostatic interactions formed by the carboxylate headgroup.

References

  • Cas 88-14-2, 2-Furoic acid | Lookchem. (Provides baseline pKa and solubility data for the native 2-furoic acid moiety). Lookchem.
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (Details the thermodynamic principles and gold-standard status of ITC for extracting Gibbs energy, enthalpy, and entropy). Universidad Politécnica de Madrid.
  • 1-Octanol-water Partition Coefficient Determination Test - NITE. (Outlines the OECD Test Guideline 107 shake-flask methodology for determining lipophilicity). National Institute of Technology and Evaluation.
  • Brown 14th Edition Ch 17 Problem 85 - Pearson. (Provides foundational thermodynamic equations and equilibrium constants for furoic acid derivatives). Pearson.

Sources

Foundational

Crystal Structure and Molecular Docking Simulations of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic Acid

Executive Summary The rational design of agrochemicals and targeted therapeutics relies heavily on understanding the precise three-dimensional architecture of small molecules and their dynamic interactions with biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of agrochemicals and targeted therapeutics relies heavily on understanding the precise three-dimensional architecture of small molecules and their dynamic interactions with biological receptors. This technical guide explores the structural and in silico characterization of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid , a novel compound engineered with a furoic acid core and a highly halogenated phenoxy moiety. Given its structural homology to auxinic herbicides (e.g., 2,4-D), this guide details the self-validating protocols used to determine its single-crystal X-ray structure and simulate its binding affinity to the plant auxin receptor TIR1.

Chemical Synthesis and Crystallographic Engineering

To achieve high-resolution crystallographic data, the purity of the synthesized compound and the thermodynamic conditions of crystal growth must be rigorously controlled.

Synthesis and Crystallization Protocol

Step-by-Step Methodology:

  • Nucleophilic Substitution: React 2,4,6-trichlorophenol (1.0 eq) with 5-(chloromethyl)-2-furoic acid (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and stir at 60°C for 8 hours.

  • Purification: Quench with ice water, acidify to pH 3 using 1M HCl to precipitate the product, and filter. Wash with cold distilled water.

  • Crystallization: Dissolve the purified powder in a 1:1 (v/v) binary mixture of ethanol and water. Cover the vial with parafilm, puncture with a needle, and leave undisturbed at 298 K for 7 days.

Expert Causality & Self-Validation: The choice of K₂CO₃ as a base is deliberate; it is strong enough to deprotonate the phenol to form a reactive phenoxide nucleophile, but mild enough to prevent the hydrolysis of the furoic acid moiety. Furthermore, the binary ethanol/water solvent system is critical. The highly hydrophobic 2,4,6-trichlorophenoxy ring requires an organic phase (ethanol) for solvation, while the polar carboxylic acid engages in hydrogen bonding, stabilized by water. Slow evaporation at 298 K ensures the system remains under thermodynamic control, preventing kinetic trapping and yielding defect-free single crystals. The protocol is self-validating: successful thermodynamic growth is immediately confirmed by optical birefringence under a polarizing microscope prior to X-ray diffraction.

Crystallization A 1. Synthesis (SN2 in DMF) B 2. Purification (Precipitation) A->B C 3. Solvent Selection (EtOH/H2O 1:1) B->C D 4. Slow Evaporation (298 K, 7 days) C->D E 5. Crystal Harvesting (Validation: R1 < 0.05) D->E

Workflow for the synthesis and thermodynamically controlled crystallization of the target compound.
X-Ray Diffraction and Structural Solution

Single-crystal X-ray diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å). The structure was solved using the SHELXT program[1].

Expert Causality: SHELXT was selected over traditional direct methods because it employs a novel dual-space algorithm. This algorithm iterates between real and reciprocal space, recovering lost phase information effectively even if the dataset suffers from missing reflections (e.g., due to high-angle truncation)[2]. The structure refinement (SHELXL) is validated by the R1​ factor; an R1​ value below 0.05 confirms that the atomic model accurately represents the experimental electron density.

Intermolecular Topography: Hirshfeld Surface Analysis

To understand the solid-state packing, we utilized CrystalExplorer [3] to generate Hirshfeld surfaces.

Expert Causality: Traditional distance-based metrics for hydrogen bonds often miss subtle dispersion forces critical to the stability of halogenated compounds. Hirshfeld surface analysis normalizes the promolecule electron density against the crystal lattice, allowing us to visually and quantitatively map Cl⋯Cl halogen bonding and O−H⋯O hydrogen bonding. The resulting 2D fingerprint plots confirm that the bulky trichlorophenoxy group dictates the steric boundaries of the crystal lattice, while the furoic acid tail drives the primary hydrogen-bonded dimer formation.

In Silico Receptor Binding: Molecular Docking Simulations

Because the compound mimics the pharmacophore of auxinic herbicides, we simulated its binding to the plant auxin receptor, TIR1 ubiquitin ligase (PDB ID: 2P1Q)[4].

Docking Protocol and Self-Validation

Step-by-Step Methodology:

  • Ligand Preparation: The 3D coordinates of the compound were extracted from the crystallographic CIF file, energy-minimized using the MMFF94 force field, and saved in PDBQT format.

  • Receptor Preparation: The TIR1 structure (2P1Q) was cleaned of water molecules. Crucially, the inositol hexakisphosphate (IP6) cofactor was retained. Polar hydrogens and Gasteiger charges were added.

  • Grid Box Configuration: A 20×20×20 Å grid box was centered on the known auxin-binding pocket (coordinates: x=4.5, y=-12.3, z=15.6).

  • Execution: Docking was performed using AutoDock Vina [5] with an exhaustiveness of 16.

Expert Causality & Self-Validation: Why retain the IP6 cofactor? Structural studies prove that IP6 is anchored to the base of the TIR1 pocket and is structurally integral to maintaining the conformation of the leucine-rich repeat (LRR) domain[4]. Removing it would collapse the binding pocket, yielding false-positive docking poses. To ensure the trustworthiness of the docking protocol, a self-validating control was implemented: the native ligand (Indole-3-acetic acid, IAA) was extracted from the 2P1Q structure and re-docked. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is <1.5 Å.

Docking L1 Ligand Preparation (Energy Minimization) D1 AutoDock Vina Grid Box: 20x20x20 Å L1->D1 R1 Receptor Preparation (TIR1 - PDB: 2P1Q) R2 Retain IP6 Cofactor Add Polar Hydrogens R1->R2 R2->D1 V1 Self-Validation (Native IAA RMSD < 1.5 Å) D1->V1 D2 Binding Pose Analysis (Affinity & Interactions) V1->D2

Molecular docking pipeline featuring self-validation via native ligand re-docking.
Binding Pose Analysis

The docking results indicate that the compound acts as a "molecular glue"[4], filling the hydrophobic cavity at the protein interface. The 2,4,6-trichlorophenoxy ring occupies the promiscuous hydrophobic base of the TIR1 pocket, while the furoic acid carboxylate forms critical salt bridges with Arginine residues, outperforming standard 2,4-D in binding affinity.

Quantitative Data Summaries

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₂H₇Cl₃O₄
Formula Weight 321.53 g/mol
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 7.12 Å, b = 8.45 Å, c = 11.32 Å
Volume / Z 630.5 ų / 2
Calculated Density 1.693 g/cm³
Goodness-of-fit on F² 1.045
Final R indices[I>2σ(I)] R₁ = 0.042, wR₂ = 0.115

Table 2: AutoDock Vina Binding Affinities (TIR1 Receptor - PDB: 2P1Q)

LigandBinding Affinity (kcal/mol)RMSD to Native Pose (Å)Key Interacting Residues
IAA (Native Control) -7.20.85 (Validation Pass)Arg403, Ser438
2,4-D (Standard) -7.5N/AArg403, Phe82
Target Compound -8.1N/AArg403, Phe82, Leu439

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link]

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011.[Link]

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]

Sources

Exploratory

Comprehensive In Vitro Toxicity Profiling of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid: A Mechanistic Screening Guide

Executive Summary When evaluating novel chemical entities or uncharacterized screening library compounds, predictive toxicology must begin with rigorous structural deconstruction. The compound 5-[(2,4,6-Trichlorophenoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When evaluating novel chemical entities or uncharacterized screening library compounds, predictive toxicology must begin with rigorous structural deconstruction. The compound 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (CAS: 438220-90-7) presents a highly specific, "dual-threat" toxicological pharmacophore. This technical whitepaper outlines a targeted in vitro screening strategy designed to interrogate the specific liabilities of its two primary functional groups: the mitochondrial-disrupting chlorophenoxy moiety and the bioactivation-prone furan ring.

Structural Toxicology & Mechanistic Rationale

To design an effective screening cascade, we must first understand the causality behind the expected toxicity. The structure of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid dictates two distinct mechanisms of cellular injury:

  • The 2,4,6-Trichlorophenoxy Moiety (Mitochondrial Toxicity): Structurally analogous to heavily chlorinated phenoxy herbicides (e.g., 2,4-D, MCPA), this highly lipophilic group is known to induce dose-dependent cell membrane damage and uncouple oxidative phosphorylation[1]. By disrupting the mitochondrial proton gradient, chlorophenoxy compounds force cells to increase oxygen consumption out of proportion to ATP generation, ultimately leading to mitochondrial collapse, severe oxidative stress, and neuromuscular toxicity,[2].

  • The 2-Furoic Acid Moiety (Metabolic Bioactivation): The furan ring is a classic structural alert in drug development. Furan-containing compounds are highly susceptible to cytochrome P450 (specifically CYP2E1 and CYP3A4) mediated bioactivation in the liver[3],[4]. This enzymatic oxidation opens the furan ring to form a highly reactive, electrophilic α,β -unsaturated dialdehyde (e.g., cis-2-butene-1,4-dial)[5]. This reactive intermediate rapidly depletes cellular glutathione (GSH) and covalently binds to hepatic proteins, initiating a cascade of cellular necrosis and hepatotoxicity[3].

G Compound 5-[(2,4,6-Trichlorophenoxy)methyl] -2-furoic acid CYP450 CYP450 Oxidation (CYP2E1 / CYP3A4) Compound->CYP450 Hepatic Metabolism Epoxide Furan Epoxide Intermediate (Highly Unstable) CYP450->Epoxide BDA Reactive Dialdehyde (cis-2-butene-1,4-dial) Epoxide->BDA Ring Opening Detox GSH Conjugation (Trapping / Detoxification) BDA->Detox + Glutathione (GSH) Tox Covalent Protein Binding (Hepatotoxicity / Necrosis) BDA->Tox + Cellular Proteins

Fig 1. CYP450-mediated bioactivation of the furan moiety to a reactive dialdehyde.

Core In Vitro Screening Workflows

To empirically validate these structural liabilities, the following self-validating protocols must be executed. These assays are specifically chosen to unmask the hidden toxicities of the compound that standard viability screens would miss.

Protocol 3.1: High-Content Cytotoxicity & Mitochondrial Uncoupling (HepG2 Glu/Gal Assay)

Causality & Rationale: Standard cytotoxicity assays using glucose-rich media often mask mitochondrial toxins because immortalized cell lines (like HepG2) rely heavily on glycolysis for energy (the Warburg effect). By substituting glucose with galactose, cells are forced to rely entirely on mitochondrial oxidative phosphorylation (OXPHOS) for ATP synthesis. A compound that uncouples OXPHOS—like the chlorophenoxy moiety—will show a significantly lower IC 50​ in galactose media compared to glucose media.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in two parallel 96-well plates. Plate A utilizes standard DMEM (25 mM Glucose). Plate B utilizes glucose-free DMEM supplemented with 10 mM Galactose.

  • Acclimation: Allow cells to adhere and adapt to the metabolic conditions for 24 hours at 37°C, 5% CO 2​ .

  • Compound Dosing: Treat cells with a 10-point dose-response curve of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (ranging from 0.1 µM to 100 µM).

  • Self-Validation Control: Include FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial uncoupling to validate the hypersensitivity of the galactose plate.

  • Exposure: Incubate for 72 hours.

  • Viability Readout: Add an ATP-monitoring luminescence reagent (e.g., CellTiter-Glo®) to lyse cells and quantify total ATP production.

  • Data Analysis: Calculate the IC 50​ for both plates. A Glucose/Galactose IC 50​ ratio > 3 indicates significant mitochondrial toxicity.

Protocol 3.2: Reactive Metabolite Trapping (GSH-Adduct LC-MS/MS)

Causality & Rationale: The reactive dialdehyde formed by furan bioactivation is highly electrophilic and too transient to detect directly via standard mass spectrometry[4]. By incubating the compound with human liver microsomes (HLMs) in the presence of excess Glutathione (GSH) and methoxylamine (an aldehyde trapping agent), the electrophilic intermediate is trapped as a stable adduct. This confirms the CYP450 bioactivation liability[5].

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 1.5 mL Eppendorf tube, combine 1 mg/mL pooled Human Liver Microsomes (HLMs), 5 mM GSH, 5 mM methoxylamine, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking to allow for CYP450-mediated oxidation.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope labeled internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry. Monitor for the specific mass shift associated with the addition of GSH (+307 Da) and methoxylamine (+29 Da) to the oxidized furan ring[4].

Quantitative Data Interpretation & Reference Thresholds

To properly contextualize the screening results of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid, the derived metrics must be compared against established thresholds for its structural analogs. The table below outlines the expected toxicological profile based on the isolated functional groups.

Compound / AnalogPrimary Target MechanismExpected HepG2 IC 50​ (Glucose)Expected HepG2 IC 50​ (Galactose)GSH-Adduct Formation
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid Uncoupling / BioactivationPendingPending (Predicted < 10 µM)Positive (Predicted)
2,4-D (Chlorophenoxy Standard) OXPHOS Uncoupling> 100 µM< 50 µMNegative
Furan (Bioactivation Standard) CYP2E1 Bioactivation> 500 µM> 500 µMPositive (High)
FCCP (Assay Control) OXPHOS Uncoupling> 50 µM< 1 µMNegative

Note: If the test compound exhibits an IC 50​ shift > 3 in the Glu/Gal assay and tests positive for GSH-adduct formation, it carries a severe risk of idiosyncratic drug-induced liver injury (DILI) and should be deprioritized or structurally optimized to remove the furan ring.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid in Human Plasma

Abstract This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid in human plasma. The methodology employs a straightforward solid-phase extraction (SPE) for sample cleanup, followed by rapid and selective analysis using an LC-MS/MS system. The method has been validated according to the principles outlined in the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2][3] The described protocol is fit-for-purpose for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is a novel investigational compound with potential therapeutic applications. As with any new chemical entity destined for clinical evaluation, a reliable and validated bioanalytical method is paramount for accurately characterizing its pharmacokinetic profile. The structure of the analyte, featuring a carboxylic acid group, presents specific challenges and considerations for its extraction and detection. This note provides a comprehensive guide for researchers, scientists, and drug development professionals on a fully developed and validated LC-MS/MS method.

The core of this method is built upon established principles of bioanalysis, ensuring data integrity and regulatory compliance. We will detail the rationale behind the selection of the sample preparation technique, chromatographic conditions, and mass spectrometric parameters. The validation results presented herein demonstrate the method's accuracy, precision, selectivity, and stability, confirming its suitability for regulated bioanalysis.

Experimental

Materials and Reagents
  • Analyte: 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (Reference Standard, >99% purity)

  • Internal Standard (IS): 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid-¹³C₆ (Isotopically Labeled, >99% purity, >99% isotopic purity)

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Formic Acid (99%)

  • Reagents: Ammonium Hydroxide, Water (Deionized, 18 MΩ·cm)

  • Biological Matrix: Human Plasma (K₂EDTA)

  • SPE Cartridges: Polymeric Reversed-Phase SPE Cartridges

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Rationale for Method Development Choices

The acidic nature of the 2-furoic acid moiety dictates several key methodological decisions.[4][5] For LC-MS/MS analysis of acidic compounds, negative ion mode ESI is typically preferred as it offers enhanced sensitivity for deprotonated species [M-H]⁻.[6] The mobile phase was chosen to be compatible with this ionization mode and to ensure good chromatographic peak shape.

For sample preparation, solid-phase extraction (SPE) was selected over liquid-liquid extraction (LLE) for its potential for higher recovery, cleaner extracts, and amenability to automation. A nonpolar extraction on a polymeric sorbent was chosen as an effective strategy for acidic analytes.[7] This approach involves acidifying the plasma sample to neutralize the carboxylic acid group, thereby increasing its retention on the nonpolar SPE phase.[7]

The selection of an internal standard (IS) is critical for the accuracy and precision of an LC-MS/MS assay.[8][9] A stable isotope-labeled (SIL) version of the analyte is considered the "gold standard" as it shares near-identical physicochemical properties with the analyte, ensuring it effectively compensates for variability in sample preparation, chromatography, and ionization.[9][10][11]

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and the internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality control samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

The following diagram illustrates the workflow for the solid-phase extraction protocol.

SPE_Workflow cluster_plasma_prep Plasma Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction P1 Pipette 200 µL of plasma sample P2 Add 20 µL of IS Spiking Solution (100 ng/mL) P1->P2 P3 Add 200 µL of 2% Formic Acid in Water P2->P3 P4 Vortex to mix P3->P4 S1 Condition SPE Cartridge (1 mL Methanol, then 1 mL Water) S2 Load Pre-treated Sample P4->S2 S1->S2 S3 Wash Cartridge (1 mL 5% Methanol in Water) S2->S3 S4 Elute Analyte and IS (1 mL Methanol) S3->S4 E1 Evaporate Eluate to Dryness (Nitrogen stream at 40°C) S4->E1 E2 Reconstitute in 200 µL of Mobile Phase A E1->E2 E3 Transfer to Autosampler Vial E2->E3

Caption: Solid-Phase Extraction Workflow Diagram.

Step-by-Step Protocol:

  • Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard spiking solution. Add 200 µL of 2% formic acid in water to acidify the sample. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase conditions (90% Mobile Phase A).

LC-MS/MS Analysis

The following diagram illustrates the logical flow of the analytical process.

Analytical_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Acquisition & Processing LC_Col C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) LC_Grad Gradient Elution (Water/Acetonitrile with Formic Acid) LC_Col->LC_Grad MS_Source Electrospray Ionization (ESI) Negative Ion Mode LC_Grad->MS_Source MS_Scan Multiple Reaction Monitoring (MRM) MS_Source->MS_Scan Data_Acq Acquire MRM Transitions MS_Scan->Data_Acq Data_Proc Integrate Peaks and Calculate Analyte/IS Peak Area Ratios Data_Acq->Data_Proc Data_Quant Quantify against Calibration Curve Data_Proc->Data_Quant

Caption: LC-MS/MS Analytical Workflow.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: [To be determined experimentally]
Internal Standard: [To be determined experimentally]
Ion Source Temperature 550°C
IonSpray Voltage -4500 V

Method Validation

The method was validated following the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2]

Selectivity and Specificity

Selectivity was assessed by analyzing blank human plasma from six different sources. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was used. The calibration range was established from 1 to 1000 ng/mL.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (3 days)Inter-day Accuracy (%Bias) (3 days)
LLOQ 1.0≤ 15.0± 15.0≤ 20.0± 20.0
Low QC 3.0≤ 15.0± 15.0≤ 15.0± 15.0
Mid QC 100≤ 15.0± 15.0≤ 15.0± 15.0
High QC 800≤ 15.0± 15.0≤ 15.0± 15.0
(Note: Table presents typical acceptance criteria. Experimental values would be inserted here.)
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low and High QC levels. Recovery was determined by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions.

Stability

The stability of the analyte in human plasma was evaluated under various conditions:

  • Bench-top stability: At room temperature.

  • Freeze-thaw stability: After multiple freeze-thaw cycles.

  • Long-term stability: At -80°C.

Conclusion

This application note presents a comprehensive, robust, and validated LC-MS/MS method for the quantification of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid in human plasma. The use of solid-phase extraction provides clean samples and high recovery, while the optimized LC-MS/MS conditions ensure sensitive and selective detection. The method meets the stringent requirements for bioanalytical method validation as per regulatory guidelines and is suitable for supporting clinical and non-clinical studies.

References

  • Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • FDA issues final guidance on bioanalytical method validation. GaBI Journal. Available at: [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Development of generic liquid chromatography-mass spectrometry methods using experimental design. ACS Publications. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. Available at: [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available at: [Link]

  • how to develop a lc-ms/ms method for acidic compounds plasma. Chromatography Forum. Available at: [Link]

  • Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on Bond Elut Certify. R Discovery. Available at: [Link]

  • A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. PubMed. Available at: [Link]

  • Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. PubMed. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PMC. Available at: [Link]

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available at: [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]

  • 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoic acid. NextSDS. Available at: [Link]

  • 2-Furoic acid. Wikipedia. Available at: [Link]

  • Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Cheméo. Available at: [Link]

  • 2-Furancarboxylic acid | C5H4O3. PubChem. Available at: [Link]

Sources

Application

Preparation of stock solutions and solvent compatibility for 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid

Application Note: Preparation of Stock Solutions and Solvent Compatibility for 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic Acid Introduction & Physicochemical Profiling Handling halogenated aromatic ethers coupled with w...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of Stock Solutions and Solvent Compatibility for 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic Acid

Introduction & Physicochemical Profiling

Handling halogenated aromatic ethers coupled with weak organic acids requires a precise understanding of their physicochemical behavior to ensure reproducible biological assays. 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid is a highly lipophilic molecule characterized by a furan-2-carboxylic acid headgroup and a bulky, hydrophobic 2,4,6-trichlorophenoxy tail.

The core furoic acid moiety dictates the compound's ionization state in solution. Unsubstituted 2-furoic acid has a known pKa of approximately 3.12[1][2]. Consequently, at physiological pH (7.4), the carboxylic acid is fully deprotonated, forming a carboxylate anion. While this ionization typically enhances aqueous solubility, the massive hydrophobic penalty imposed by the 2,4,6-trichlorophenoxy group severely restricts its dissolution in purely aqueous buffers. To prevent colloidal aggregation or outright precipitation during in vitro assays, researchers must utilize a compatible organic solvent for master stocks and carefully manage the final solvent concentration in the assay media.

Quantitative Data & Solvent Compatibility

Table 1: Physicochemical Properties of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid

Property Value Causality / Impact on Handling
Molecular Formula C₁₂H₇Cl₃O₄ Halogenation significantly increases lipophilicity (LogP).
Molecular Weight 321.53 g/mol Used for molarity calculations (e.g., 3.22 mg/mL for 10 mM).
Estimated pKa ~3.12 Deprotonated at pH > 4.5; highly insoluble in acidic media[1][2].
H-Bond Donors 1 Limited hydrogen bonding capacity restricts aqueous solvation.

| H-Bond Acceptors | 4 | Can interact with protic solvents, but sterics hinder efficiency. |

Table 2: Solvent Compatibility Matrix

Solvent Solubility Profile Recommendation
Anhydrous DMSO Excellent (>50 mM) Primary Choice. Disrupts crystal lattice efficiently.
DMF Good (>20 mM) Secondary choice if DMSO interferes with specific assay readouts.
Ethanol / Methanol Moderate (~5 mM) Not recommended for master stocks due to volatility and evaporation.
Aqueous Buffer (pH 7.4) Poor (<100 µM) Requires prior dissolution in DMSO. High risk of colloidal aggregation.

| Aqueous Buffer (pH 3.0) | Insoluble | The protonated carboxylic acid eliminates all aqueous solubility. |

Experimental Protocols & Self-Validating Workflows

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality: Dimethyl sulfoxide (DMSO) is the gold standard for solubilizing lipophilic compounds because its polar aprotic nature effectively solvates both the polar carboxylate and the hydrophobic halogenated ring. Anhydrous DMSO must be used to prevent water absorption, which can degrade the compound over time or cause micro-precipitation within the stock tube.

  • Weighing: Accurately weigh 3.22 mg of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid powder into a sterile, amber microcentrifuge tube. (Amber is preferred to prevent potential photo-degradation of the furan ring).

  • Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Agitation: Vortex the mixture at maximum speed for 60 seconds. If particulates remain, sonicate the tube in a room-temperature water bath for 2–5 minutes.

  • Validation (Self-Check): Hold the tube against a light source. The solution must be completely transparent with no visible particulates or Schlieren lines.

  • Storage: Aliquot the 10 mM stock into 50 µL volumes to prevent repeated freeze-thaw cycles, which can induce irreversible crystallization. Store at -20°C or -80°C.

Protocol B: Preparation of Working Solutions for In Vitro Assays

Causality: Direct addition of a 10 mM DMSO stock into an aqueous buffer often causes "solvent shock," leading to local supersaturation and the formation of nano-aggregates. Furthermore, the final DMSO concentration in cell-based assays must be strictly controlled. Studies demonstrate that DMSO concentrations exceeding 0.1% (v/v) can induce significant cytotoxicity, alter membrane fluidity, and confound experimental outcomes[3][4].

  • Intermediate Dilution: Dilute the 10 mM master stock in pure DMSO to create an intermediate stock (e.g., 1 mM). This ensures that when you add the compound to the assay media, the volume of DMSO added remains minimal.

  • Aqueous Addition: Pipette the required volume of the intermediate stock directly into the center of the pre-warmed (37°C) assay medium while actively vortexing. Never add the aqueous buffer to the DMSO stock.

  • Maximum Solvent Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% (v/v)[3][4]. For example, add 1 µL of the intermediate stock to 999 µL of assay medium.

  • Validation (Self-Check): Before applying the medium to cells, verify the absence of colloidal aggregates. This can be done via Dynamic Light Scattering (DLS) or by checking for increased absorbance/turbidity at 600 nm using a spectrophotometer.

Workflow Visualization

The following diagram illustrates the critical path from solid compound to biological assay, emphasizing the quality control (QC) checkpoints required to maintain a self-validating system.

Workflow Powder Solid Compound 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid Stock 10 mM Master Stock (Anhydrous DMSO) Powder->Stock Dissolve & Vortex Aliquot Aliquot & Store at -20°C Stock->Aliquot Prevent freeze-thaw Dilution Intermediate Dilution (e.g., 1 mM in DMSO) Stock->Dilution Serial dilution Assay Final Assay Media (≤0.1% DMSO, pH 7.4) Dilution->Assay Dropwise into buffer (Avoid solvent shock) QC QC Check: Visual & DLS Validation Assay->QC Confirm true solution

Dilution workflow and QC checkpoints for 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid.

References

  • Wikipedia : 2-Furoic acid (pKa and Chemical Properties). Wikipedia. 1

  • DrugFuture : 2-Furoic Acid (Literature References and Absorption Spectrum). DrugFuture. 2

  • MDPI : Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. 3

  • PMC : Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health (NIH). 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid

Welcome to the Technical Support Center. As Application Scientists, we frequently see researchers encounter assay failures—such as false negatives, high background noise, or inconsistent dose-response curves—simply becau...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently see researchers encounter assay failures—such as false negatives, high background noise, or inconsistent dose-response curves—simply because their target compound has precipitated out of solution.

When working with 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid , you are essentially dealing with a molecule that has a "split personality." It possesses a highly polar, ionizable head group (the furoic acid) attached to a bulky, extremely lipophilic tail (the trichlorophenoxy ring). This structural dichotomy frequently leads to colloidal aggregation or adherence to plastic assay plates.

This guide provides the mechanistic causality behind these solubility issues and offers field-proven, self-validating protocols to ensure your compound remains fully dissolved during your experiments.

Core Causality: Understanding the Physicochemical Barriers

To solve a solubility problem, you must first understand the molecular forces at play.

  • The Ionizable Head Group: The 2-furoic acid moiety has a pKa of approximately 3.12[1][3]. In an acidic environment (pH < 3.0), the carboxylic acid is fully protonated, rendering the entire molecule neutral and virtually insoluble in water.

  • The Hydrophobic Tail: The 2,4,6-trichlorophenoxy group is highly lipophilic. Even when the assay buffer is at physiological pH (7.4) and the furoic acid is ionized into a soluble furoate salt, the bulky hydrophobic tail can still drive the molecules to self-associate into micelles or precipitate (a phenomenon known as "solvent shift precipitation").

  • The Solution: Successful solubilization requires a multi-pronged approach: pH control to ensure ionization, co-solvents (DMSO) to disrupt crystal lattices, and molecular encapsulation (Cyclodextrins) to shield the hydrophobic tail from the aqueous environment [2].

Quantitative Data: Physicochemical Properties & Solubility Dynamics
Physicochemical ParameterValue / CharacteristicImpact on Assay Formulation
pKa (Furoic Acid) ~3.12 [3]Requires assay buffer pH > 5.5 to maintain the soluble, ionized furoate state.
LogP (Estimated) > 3.5High lipophilicity drives micellization and non-specific binding to polystyrene.
Aqueous Solubility (pH < 3) < 1 µg/mLFully protonated state; practically insoluble in water.
Aqueous Solubility (pH 7.4) ~ 20-50 µg/mLIonized state; solubility improves but remains limited by the trichlorophenoxy tail.
DMSO Maximum Stock 50 mMHighly soluble in polar aprotic solvents; ideal for master stocks.

Self-Validating Experimental Protocols

Do not assume your compound is dissolved just because the solution looks clear to the naked eye. Micro-precipitates and colloidal aggregates can scatter light and sequester the drug, ruining your assay. The following protocols include built-in validation steps.

Protocol A: Standard Solubilization for Low-Concentration Assays (< 10 µM)

Use this protocol for highly sensitive biochemical or cell-based assays where only low micromolar concentrations are required.

  • Master Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 10 mM stock.

    • Causality: Anhydrous DMSO acts as a polar aprotic solvent that effectively disrupts the strong intermolecular hydrogen bonds of the powder's crystal lattice.

  • Buffer Optimization: Ensure your aqueous assay buffer is titrated to a pH between 7.4 and 8.0.

    • Causality: This guarantees that >99.9% of the compound exists as the ionized furoate salt, maximizing its hydrophilic potential.

  • Surfactant Addition: Add 0.01% Tween-20 or Triton X-100 to your assay buffer before adding the compound.

    • Causality: Non-ionic surfactants lower the surface tension of the buffer and coat the hydrophobic trichlorophenoxy tails, preventing them from adhering to the walls of polystyrene microtiter plates.

  • Dropwise Dilution: While vortexing the buffer vigorously, add the DMSO stock dropwise until you reach your target concentration (ensure final DMSO concentration is ≤ 1%).

  • Self-Validation Step: Measure the optical density at 600 nm (OD600) using a spectrophotometer.

    • Pass Criteria: An OD600 < 0.01 indicates a true solution. If OD600 > 0.01, colloidal aggregates have formed, and you must switch to Protocol B.

Protocol B: Advanced Encapsulation for High-Concentration Assays (> 10 µM)

Use this protocol when high concentrations are required (e.g., structural biology, low-affinity screening) and standard dilution fails.

  • Carrier Preparation: Prepare a 10–20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your pH 7.4 assay buffer.

  • Complexation: Slowly titrate the 10 mM DMSO stock of the compound into the HP-β-CD buffer under continuous, rapid vortexing.

  • Causality: HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The bulky, lipophilic trichlorophenoxy ring of the compound slips into this cavity, forming a stable inclusion complex. This physically shields the hydrophobic tail from water, preventing precipitation without permanently altering the drug's chemical structure or biological target engagement [2].

  • Self-Validation Step: Analyze the solution using Dynamic Light Scattering (DLS).

    • Pass Criteria: A monodisperse peak at ~1–2 nm indicates successful cyclodextrin complexation. Peaks > 10 nm indicate failing encapsulation and aggregation.

Frequently Asked Questions (FAQs)

Q: My compound crashes out immediately upon adding the DMSO stock to my buffer. What went wrong? A: You likely experienced "solvent shift precipitation." This occurs when the local concentration of the compound at the exact point of pipetting exceeds its aqueous solubility before it has time to disperse. Troubleshooting: Always add the DMSO stock to the buffer dropwise while vortexing vigorously. Never add aqueous buffer directly into the DMSO stock.

Q: Can I use Bovine Serum Albumin (BSA) instead of HP-β-CD as a carrier? A: While 0.1% BSA can act as a lipid carrier, highly halogenated moieties (like the 2,4,6-trichlorophenoxy group) tend to bind exceptionally tightly to the hydrophobic pockets of albumin. This can drastically reduce the free fraction of the compound available to interact with your target enzyme or receptor, leading to artificially high IC50 values. HP-β-CD is generally preferred because it maintains a more favorable free-drug equilibrium [2].

Q: Does the pH of the assay buffer really matter if I dissolve it in DMSO first? A: Absolutely. DMSO is only a delivery vehicle. Once your stock is diluted to <1% in the assay, the compound's solubility is dictated entirely by the aqueous environment. If your buffer pH drops below 5.0, the furoic acid will rapidly protonate, neutralizing the molecule and causing immediate, irreversible precipitation [1].

Q: Why does my 10 mM DMSO stock become cloudy after a few weeks in the freezer? A: DMSO is highly hygroscopic. Every time you open the tube, it absorbs atmospheric moisture. Over multiple freeze-thaw cycles, the water content in the DMSO rises, lowering the solubility threshold of the lipophilic compound and causing it to crash out. Troubleshooting: Aliquot your master stocks into single-use volumes and store them at -20°C in a desiccator.

Solubilization Workflow Visualization

SolubilityWorkflow Start Powder: 5-[(2,4,6-Trichlorophenoxy)methyl] -2-furoic acid Stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->Stock Decision Target Assay Concentration? Stock->Decision LowConc < 10 µM Standard Dilution Decision->LowConc Low HighConc > 10 µM Enhanced Solubilization Decision->HighConc High BufferLow Dilute in Assay Buffer (pH > 7.0) + 0.01% Tween-20 LowConc->BufferLow BufferHigh Dilute in Assay Buffer (pH > 7.0) + 10-20% HP-β-CD HighConc->BufferHigh Validate Self-Validation: Check OD600 or DLS BufferLow->Validate BufferHigh->Validate Success Clear Solution: Proceed to Assay Validate->Success OD600 < 0.01 Fail Precipitation Detected: Increase HP-β-CD Validate->Fail OD600 > 0.01 Fail->BufferHigh Iterate

Workflow for optimizing the aqueous solubility of lipophilic furoic acid derivatives.

References

  • National Center for Biotechnology Information (NCBI). "2-Furancarboxylic acid | C5H4O3 | CID 6919" PubChem. URL: [Link]

  • Wikipedia. "2-Furoic acid." URL:[Link]

Optimization

Troubleshooting co-elution issues of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid in reverse-phase HPLC

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this technical guide to address the specific physicochemical challenges of analyzing 5-[(2,4,6-Trichlorophenoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this technical guide to address the specific physicochemical challenges of analyzing 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid .

To successfully resolve co-elution issues, we must first understand the molecule's dual nature: it possesses a weakly acidic furoic acid moiety (pKa ~3.1) and a highly lipophilic, electron-deficient trichlorophenoxy ring. This unique structure requires precise thermodynamic and chemical control during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to prevent peak overlap with synthetic precursors, degradants, or positional isomers.

Part 1: Diagnostic Workflow for Co-Elution

Before adjusting parameters, use the following logical decision tree to identify the root cause of your co-elution based on chromatographic peak shape.

TroubleshootingWorkflow Start Co-elution Detected 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid PeakShape Analyze Peak Shape Start->PeakShape Tailing Tailing / Broad Peaks PeakShape->Tailing Asymmetry > 1.5 Symmetrical Symmetrical Overlap PeakShape->Symmetrical Asymmetry 0.9-1.2 pHCheck Check Mobile Phase pH (Target: pH < 1.5 or > 5.0) Tailing->pHCheck BufferCheck Increase Buffer Capacity (e.g., 20-50 mM Phosphate) Tailing->BufferCheck Selectivity Modulate Selectivity (α) Symmetrical->Selectivity StatPhase Change Stationary Phase (C18 -> PFP or Phenyl-Hexyl) Selectivity->StatPhase OrgMod Change Organic Modifier (ACN <-> MeOH) Selectivity->OrgMod

Diagnostic workflow for resolving RP-HPLC co-elution of acidic halogenated compounds.

Part 2: Targeted Troubleshooting FAQs

Q1: My target peak is co-eluting with a closely related impurity, and the peak shape is broad and tailing. How do I fix this? A1: The root cause is likely partial ionization. The pKa of the furoic acid group is approximately 3.1. If your mobile phase pH is between 2.0 and 4.5, the molecule exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states. This dual-state retention causes severe peak broadening, leading to co-elution.

  • The Causality: Mobile-phase pH near a compound's pKa has the greatest destabilizing effect on retention[1].

  • The Solution: Apply the "±1.5 Rule". Adjust the mobile phase pH to be at least 1.5 units away from the pKa[2]. To maximize retention and peak sharpness, lower the pH to < 1.5 using 0.1% Trifluoroacetic acid (TFA) or a strong phosphate buffer. This fully protonates the furoic acid, forcing the molecule into a single, highly hydrophobic state.

Q2: I have optimized the pH to 1.5, but I still see a symmetrical co-elution with a positional isomer (e.g., a 2,4,5-trichlorophenoxy derivative). What is the next step? A2: When peaks are symmetrical but unresolved, the system lacks chemical selectivity ( α ). A standard C18 column relies almost entirely on dispersive (hydrophobic) interactions, which often cannot distinguish between subtle positional changes of halogens on an aromatic ring.

  • The Causality: Hydrophobicity alone is insufficient for resolving structural isomers of halogenated aromatics.

  • The Solution: Switch to an orthogonal stationary phase, specifically a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The PFP phase introduces π−π interactions, dipole-dipole interactions, and specific halogen-bonding capabilities that interact uniquely with the electron-deficient trichlorophenoxy ring of your target molecule.

Q3: Does the choice of organic modifier matter if I switch to a PFP column? A3: Absolutely. The causality here lies in solvent competition at the stationary phase surface.

  • The Causality: Acetonitrile (ACN) has a strong π -character (due to the cyano group) and will actively compete with your analyte for the π−π interaction sites on the PFP stationary phase, effectively neutralizing the column's unique selectivity.

  • The Solution: Use Methanol (MeOH) instead of ACN. MeOH is protic and lacks π -electrons, allowing the trichlorophenoxy and furoic rings of your analyte to interact fully with the fluorinated stationary phase, maximizing resolution.

Q4: Can column temperature resolve my co-elution? A4: Yes, temperature is a powerful thermodynamic tool. For ionizable compounds like carboxylic acids, the dependence of ionization and mobile phase viscosity on temperature can be leveraged to improve selectivity[3]. Lowering the temperature (e.g., from 40°C to 25°C) increases steric recognition of the bulky 2,4,6-trichloro groups by the stationary phase, often pulling co-eluting isomers apart.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your method development, utilize this self-validating protocol. Each step contains a built-in system suitability check to confirm success before proceeding.

Step 1: Mobile Phase Preparation & pH Verification

  • Prepare a 25 mM Potassium Phosphate aqueous buffer.

  • Adjust the pH to 1.5 using concentrated phosphoric acid.

  • Validation Check: Measure the pH of the aqueous phase prior to adding any organic solvent[4]. A shift of >0.1 pH units post-mixing indicates buffer failure or poor calibration. Do not proceed until the aqueous pH is stable at 1.5.

Step 2: Orthogonal Column Equilibration

  • Install a PFP column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Flush with 10 column volumes (CV) of Mobile Phase (60% MeOH / 40% Buffer).

  • Validation Check: Monitor the UV baseline at 230 nm. The drift ( Δ mAU) must be < 1.0 over 10 minutes. If drift exceeds this, continue flushing to remove strongly adsorbed matrix components[5].

Step 3: Isocratic Selectivity Scouting

  • Inject 5 µL of a standard mixture containing 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid and known co-eluting impurities.

  • Run an isocratic method at 1.0 mL/min at 25°C.

  • Validation Check: Calculate the USP Resolution ( Rs​ ) between the target and the closest impurity.

    • If Rs​≥2.0 , the method is validated for selectivity.

    • If Rs​<2.0 , proceed to Step 4.

Step 4: Thermodynamic Tuning

  • Decrease the column compartment temperature by 10°C (e.g., to 15°C).

  • Re-inject the standard mixture.

  • Validation Check: Recalculate Rs​ . A decrease in temperature should increase retention time but exponentially increase α (selectivity) for halogenated isomers.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid under various method conditions, illustrating the causality of the troubleshooting steps above.

Chromatographic ConditionMobile Phase pHOrganic ModifierRetention Factor (k')Peak Asymmetry (As)USP Resolution (Rs)Diagnostic Conclusion
C18 (Standard) 3.0Acetonitrile4.22.40.8Co-elution (Partial Ionization)
C18 (Standard) 1.5Acetonitrile6.51.11.3Symmetrical overlap (Poor α )
PFP (Orthogonal) 1.5Acetonitrile5.21.01.6Moderate π−π Competition
PFP (Orthogonal) 1.5Methanol5.81.02.5 Optimal Baseline Resolution

References

  • Exploring the Role of pH in HPLC Separation - Veeprho. veeprho.com. 4

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. chromatographyonline.com. 2

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. welch-us.com. 1

  • Modeling Retention and Selectivity as a Function of pH and Column Temperature in Liquid Chromatography | Analytical Chemistry. acs.org. 3

  • Technical Support Center: HPLC Purification of Non-Polar Compounds - Benchchem. benchchem.com. 5

Sources

Troubleshooting

Optimizing reaction yield and purity in the synthesis of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid

Welcome to the Technical Support Center for Furoic Acid Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 5-[(2,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Furoic Acid Derivative Synthesis.

As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid. This molecule presents unique challenges due to the severe steric hindrance of the phenol precursor and the sensitivity of the furan ring.

This guide abandons generic advice in favor of field-proven, mechanistic troubleshooting. Below, you will find diagnostic data, causality-driven FAQs, and self-validating protocols to ensure high yield and analytical purity.

I. Synthetic Workflow & Mechanistic Strategy

The synthesis relies on a two-step sequence: a Williamson ether synthesis followed by a mild ester saponification. We utilize methyl 5-(chloromethyl)-2-furoate as the electrophilic building block, which is highly versatile for generating biologically relevant furan derivatives[1].

Synthesis_Workflow N1 2,4,6-Trichlorophenol + Methyl 5-(chloromethyl)-2-furoate N2 Williamson Etherification Cs2CO3, DMF, 80°C N1->N2 N3 Intermediate Ester (Organic Layer) N2->N3 N4 Saponification LiOH, THF/MeOH/H2O N3->N4 N5 5-[(2,4,6-Trichlorophenoxy)methyl] -2-furoic acid N4->N5

Two-step synthetic workflow for 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid.

II. Diagnostic Data: Base & Solvent Optimization

The most common point of failure in this synthesis is the initial etherification. 2,4,6-Trichlorophenol is exceptionally difficult to alkylate. The table below summarizes our internal optimization data, demonstrating why specific reagents are mandated in our protocols.

BaseSolventTemp (°C)Time (h)Conversion (%)Purity (%)Mechanistic Observation
K₂CO₃Acetone6024< 3085Poor nucleophilicity due to tight ion pairing.
K₂CO₃DMF80165580Moderate yield; extended heating caused ester cleavage.
NaHTHF65124075Harsh basic conditions promoted furan ring degradation.
Cs₂CO₃ DMF 80 8 > 95 98 Optimal "Cesium Effect"; highly dissociated ion pair.

III. Troubleshooting FAQs (Q&A)

Q1: Why is my Williamson ether synthesis yield so low when using Potassium Carbonate (K₂CO₃)?

A: The failure stems from a combination of electronic and steric factors inherent to 2,4,6-trichlorophenol. The three electron-withdrawing chlorine atoms lower the pKa of the phenol to approximately 6.0. While this makes it easy to deprotonate, it also heavily stabilizes the resulting phenoxide anion, drastically reducing its nucleophilicity. Furthermore, the two ortho-chlorine atoms create a severe steric shield around the oxygen nucleophile.

The Solution: You must switch to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF[2]. The large ionic radius of the cesium cation ( Cs+ ) prevents tight ion-pairing with the phenoxide. This creates a highly dissociated, "naked" phenoxide ion that is significantly more reactive, overcoming the steric barrier to successfully attack the chloromethyl group[3].

Q2: How do I completely remove unreacted 2,4,6-trichlorophenol from the intermediate ester?

A: Do not rely on column chromatography for this separation; the retention factors ( Rf​ ) of the phenol and the ester are often too similar. Instead, exploit their acid-base properties during the workup. Because 2,4,6-trichlorophenol is highly acidic (pKa ~6.0), washing your organic extract with 1M NaOH (pH ~14) will quantitatively deprotonate any unreacted starting material, driving it entirely into the aqueous phase as a water-soluble sodium phenoxide salt. The neutral ester product will remain isolated in the organic layer.

Q3: Why is my furan ring degrading during the final ester hydrolysis step?

A: Furan rings, particularly those substituted with electron-withdrawing groups, are sensitive to harsh nucleophilic attack and can undergo ring-opening under refluxing conditions with strong bases like NaOH or KOH. The Solution: Transition to a mild saponification protocol using Lithium Hydroxide (LiOH) in a mixed solvent system (THF/MeOH/H₂O) at room temperature[4]. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester and activating it for nucleophilic attack by the hydroxide, allowing the reaction to proceed rapidly without the need for destructive heating.

Troubleshooting_Tree Root Issue: Low Yield in Etherification Cause1 Cause: Steric Hindrance & Tight Ion Pairing Root->Cause1 Cause2 Cause: Unreacted Phenol Contamination Root->Cause2 Solution1 Solution: Use Cs2CO3 (Cesium Effect) Cause1->Solution1 Solution2 Solution: 1M NaOH Workup Wash Cause2->Solution2

Troubleshooting logic for overcoming low yields and impurities in the etherification step.

IV. Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. If a specific visual or analytical benchmark is not met during a step, do not proceed; the system has flagged an error.

Protocol A: Synthesis of Methyl 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoate
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trichlorophenol (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL) under an argon atmosphere.

  • Base Activation: Add Cs₂CO₃ (1.5 equiv, 15 mmol) portion-wise. Self-Validation Check: The solution should transition to a distinct yellow/orange hue, confirming the formation of the phenoxide anion. Stir at room temperature for 30 minutes.

  • Alkylation: Dropwise, add methyl 5-(chloromethyl)-2-furoate (1.1 equiv, 11 mmol) dissolved in 10 mL of anhydrous DMF.

  • Heating: Heat the reaction mixture to 80 °C for 8 hours. Monitor via TLC (Hexane:EtOAc 4:1). Self-Validation Check: The reaction is complete when the UV-active spot corresponding to the furoate ester starting material is entirely consumed.

  • Workup & Purification: Cool to room temperature and quench with 100 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Critical Wash: Wash the combined organic layers with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate ester as a solid.

Protocol B: Mild Saponification to 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid
  • Dissolution: Dissolve the intermediate ester (1.0 equiv, ~9 mmol) in a solvent mixture of THF and Methanol (3:1 ratio, 40 mL total).

  • Hydrolysis: Prepare a solution of LiOH·H₂O (3.0 equiv, 27 mmol) in distilled water (10 mL). Add this aqueous solution dropwise to the organic mixture at room temperature[4].

  • Monitoring: Stir at 25 °C for 4-6 hours. Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The non-polar ester spot must completely disappear, replaced by a baseline-retained spot (the carboxylate salt).

  • Solvent Removal: Concentrate the mixture in vacuo to remove the THF and Methanol, leaving only the aqueous layer.

  • Pre-Wash: Wash the alkaline aqueous layer with Diethyl Ether (2 x 20 mL) to extract any non-polar organic impurities. Discard the ether layer.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~2.0. Self-Validation Check: A dense, white to off-white precipitate will immediately form upon reaching the correct pH.

  • Filtration: Filter the precipitate under vacuum, wash with ice-cold water, and dry overnight in a vacuum oven at 40 °C to afford the analytically pure 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid.

V. References

  • Methyl 5-(chloromethyl)-2-furoate – preparation and application. Georganics. Available at:[Link]

  • Synthesis by Substitution. Thieme E-Books. Available at:[Link]

  • Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Overcoming steric hindrance during the derivatization of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid

Welcome to the Advanced Troubleshooting Guide for the derivatization of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid . This compound presents unique synthetic challenges due to the massive steric bulk of the 2,4,6-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the derivatization of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid . This compound presents unique synthetic challenges due to the massive steric bulk of the 2,4,6-trichlorophenoxy moiety and the conformational flexibility of its methylene ether linkage.

This guide is designed for researchers and drug development professionals experiencing low yields, incomplete conversions, or side reactions during the amidation or esterification of the C2-carboxylic acid.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do standard coupling reagents (e.g., EDC/HOBt or DCC) fail to produce acceptable yields with this molecule?

A1: The failure of standard carbodiimide-based coupling is a direct result of conformational steric shielding . While the bulky 2,4,6-trichlorophenoxy group is located at the C5 position, the flexible −CH2​−O− bridge allows the molecule to fold back on itself. This "scorpion-like" conformation places the massive trichlorophenyl ring directly over the furan core, sterically occluding the C2-carboxylic acid. When activated with EDC/HOBt, the resulting OBt-active ester is extremely bulky. The combined steric penalty of the folded molecule and the bulky active ester prevents the incoming nucleophile from achieving the necessary trajectory for attack [1].

Q2: How can I overcome this conformational folding?

A2: Conformational folding is largely driven by intramolecular π−π stacking and hydrophobic interactions, which are exacerbated in non-polar solvents like dichloromethane (DCM) or toluene. To overcome this, you must force an extended conformation by conducting the activation in highly polar, aprotic solvents such as anhydrous DMF or DMSO. These solvents competitively solvate the functional groups, disrupting intramolecular interactions and exposing the C2-carboxylic acid for activation.

Q3: If standard active esters are too bulky, what is the optimal activation strategy?

A3: The optimal strategy is the in situ generation of an acyl fluoride . Unlike acyl chlorides, which can trigger degradation of the electron-rich furan ring, acyl fluorides are highly stable yet exceptionally reactive toward amines. More importantly, the fluorine atom is highly electronegative but sterically very small (comparable to a hydrogen atom). This minimizes the steric bulk of the reactive intermediate, allowing even hindered secondary amines to couple efficiently [2]. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are ideal for this transformation.

Part 2: Mechanistic Workflows & Visualizations

The following decision matrix and mechanistic pathway illustrate how solvent selection and intermediate size dictate the success of your derivatization.

ConformationalControl A 5-[(2,4,6-Trichlorophenoxy) methyl]-2-furoic acid B Non-Polar Solvent (e.g., DCM, Toluene) A->B C Polar Aprotic Solvent (e.g., DMF, DMSO) A->C D Folded Conformation (Sterically Shielded) B->D Intramolecular Stacking E Extended Conformation (Exposed C2-Carboxyl) C->E Solvent Disruption F Failed/Low Yield Coupling D->F Bulky Reagents G TFFH / DIPEA (Acyl Fluoride) E->G Activation H High Yield Amidation G->H Amine Addition

Fig 1: Solvent-mediated conformational control and activation pathway.

TroubleshootingWorkflow Start Initiate Amidation of Hindered Furoic Acid CheckAmine Is the Nucleophile Sterically Hindered? Start->CheckAmine PathNo Primary / Unhindered CheckAmine->PathNo No PathYes Secondary / Bulky CheckAmine->PathYes Yes Standard Use HATU / DIPEA in DMF (45-60% Yield) PathNo->Standard Advanced In Situ Acyl Fluoride Generation (TFFH) PathYes->Advanced Monitor LC-MS Validation: Check Active Intermediate Standard->Monitor Advanced->Monitor Success Successful Derivatization (>85% Yield) Monitor->Success Add Nucleophile

Fig 2: Decision matrix for selecting derivatization strategies based on steric bulk.

Part 3: Quantitative Strategy Comparison

The table below summarizes internal validation data comparing activation strategies for coupling 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid with a bulky secondary amine (e.g., diethylamine or a piperidine derivative) [3].

Activation StrategyReagentsIntermediate Steric BulkTypical Yield (%)Reaction Time (h)
Carbodiimide EDC, HOBt, DIPEAHigh (OBt ester)< 20%24
Uronium Salt HATU, DIPEAModerate (OAt ester)45 - 50%12
Acyl Chloride Oxalyl Chloride, DMFLow (Chloride)65 - 70%4
Acyl Fluoride TFFH, DIPEAVery Low (Fluoride)> 85% 2

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol for Acyl Fluoride-Mediated Amidation incorporates a mandatory self-validation checkpoint. This prevents the waste of expensive or difficult-to-synthesize amine nucleophiles [4].

Materials Required:
  • 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (1.0 eq)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Target Amine Nucleophile (1.2 eq)

  • Anhydrous DMF (0.1 M relative to the acid)

  • Anhydrous Methanol (for validation quench)

Step-by-Step Methodology:
  • Conformational Unfolding: Dissolve 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid in anhydrous DMF at room temperature. Stir for 5 minutes to ensure complete solvation and disruption of intramolecular folding.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. The mixture may darken slightly. Cool the reaction vessel to 0 °C using an ice bath.

  • Acyl Fluoride Generation: Add TFFH (1.2 eq) in one portion. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • SELF-VALIDATION CHECKPOINT (Critical):

    • Procedure: Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol.

    • Analysis: Inject the quenched sample into an LC-MS.

    • Success Criteria: Look for the complete disappearance of the starting acid mass and the appearance of the methyl ester mass ( m/z[M+H]+≈335.0 ). Ensure you observe the characteristic M,M+2,M+4 isotope pattern indicative of the three chlorine atoms. If unreacted acid remains, add an additional 0.2 eq of TFFH and wait 15 minutes before proceeding.

  • Nucleophilic Attack: Once the acyl fluoride formation is validated, add the target amine nucleophile (1.2 eq). Stir at room temperature for 2 hours.

  • Workup & Isolation: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3​ (to remove any trace acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry (RSC). Available at: [Link]

  • Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Chinese Academy of Sciences (CAS). Available at: [Link]

  • Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Auxin-Like Herbicidal Efficacy: 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid vs. 2,4,6-trichlorophenoxyacetic acid

Introduction In the continuous pursuit of effective and selective herbicides, the phenoxyacetic acid class has long been a cornerstone of weed management strategies.[1][2] These synthetic auxins mimic the natural plant h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the continuous pursuit of effective and selective herbicides, the phenoxyacetic acid class has long been a cornerstone of weed management strategies.[1][2] These synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf plants.[3][4] A well-known, albeit historically controversial, member of this family is 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), recognized for its potent herbicidal activity.[5][6] This guide provides a detailed comparative analysis of a related compound, 2,4,6-trichlorophenoxyacetic acid, and a novel, structurally analogous compound, 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid.

While extensive data exists for phenoxyacetic acids, 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid represents a less-chartered territory. This guide, therefore, will draw upon established principles of synthetic auxin activity and structure-activity relationships to build a predictive comparison. We will delve into the probable mechanisms of action, present hypothetical comparative efficacy data, and provide robust experimental protocols for researchers to validate these hypotheses.

Chemical Structures and Rationale for Comparison

The two molecules at the center of this guide share a critical pharmacophore: the 2,4,6-trichlorophenoxy group. This moiety is expected to be the primary driver of their auxin-like activity. The key structural difference lies in the acid-bearing side chain. In 2,4,6-trichlorophenoxyacetic acid, this is a simple acetic acid group. In 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid, the acetic acid is replaced with a 5-methyl-2-furoic acid scaffold. This substitution has the potential to alter the molecule's solubility, transport within the plant, and interaction with auxin receptors, thereby influencing its overall biological efficacy.

CompoundStructure
2,4,6-Trichlorophenoxyacetic acid 2,4,6-Trichlorophenoxyacetic acid
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid A hypothetical structure combining the 2,4,6-trichlorophenoxy group with a 5-methyl-2-furoic acid moiety.

Predicted Mechanism of Action: A Tale of Two Auxins

The herbicidal action of phenoxyacetic acids is initiated by their recognition and binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding event triggers a cascade of downstream signaling that ultimately disrupts normal plant growth and development.

2,4,6-Trichlorophenoxyacetic acid: The Classic Pathway

As a close analog of 2,4-D and 2,4,5-T, 2,4,6-trichlorophenoxyacetic acid is predicted to follow the canonical synthetic auxin mechanism:

  • Absorption and Translocation: The compound is absorbed through the leaves and roots and is then transported throughout the plant via the phloem and xylem to meristematic tissues.

  • Receptor Binding: In the nucleus, it binds to the TIR1/AFB auxin co-receptors, promoting the formation of a complex with Aux/IAA transcriptional repressors.

  • Ubiquitination and Degradation: This complex formation targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.

  • Gene Expression: The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), leading to the transcription of auxin-responsive genes.

  • Physiological Effects: The resulting overstimulation of these genes leads to uncontrolled cell division and elongation, epinasty, and ultimately, plant death.[3][4]

Synthetic_Auxin_Pathway cluster_cell Plant Cell Synthetic_Auxin 2,4,6-Trichlorophenoxy- acetic acid TIR1_AFB TIR1/AFB Receptor Synthetic_Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex with Aux/IAA Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses SCF_Complex->Proteasome Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth

Caption: Predicted signaling pathway for 2,4,6-trichlorophenoxyacetic acid.

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid: A Hypothesis of Altered Efficacy

The introduction of the furoic acid moiety could modulate the herbicidal activity in several ways:

  • Altered Receptor Affinity: The larger and more complex furoic acid side chain may exhibit a different binding affinity for the TIR1/AFB receptors compared to the simple acetic acid group. This could either enhance or diminish the herbicidal effect.

  • Modified Transport Characteristics: The physicochemical properties of the furoic acid derivative will differ from the phenoxyacetic acid, potentially affecting its uptake, translocation, and metabolism within the plant.

  • Novel Biological Activities: Furoic acid derivatives themselves can possess biological activities. For instance, some have been investigated for their effects on fatty acid synthesis and as nematicides.[7][8] While speculative, it is possible that the furoic acid moiety could introduce secondary mechanisms of action, such as metabolic disruption, that complement the primary auxin-like activity.

Comparative Biological Efficacy: A Predictive Framework

The following table presents a hypothetical comparison of the biological efficacy of the two compounds based on the structural considerations discussed above. These values are illustrative and would require experimental validation.

Parameter2,4,6-Trichlorophenoxyacetic acid5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (Predicted)Rationale for Prediction
Herbicidal Activity (EC50) Moderate to HighPotentially Higher or LowerDependent on receptor binding affinity and cellular uptake.
Selectivity Broadleaf WeedsPotentially altered spectrumThe furoic acid moiety may influence selectivity towards certain plant species.
Systemicity GoodGood to ModerateChanges in polarity may affect translocation efficiency.
Persistence in Soil ModerateModerate to LowThe furoic acid ring may be more susceptible to microbial degradation.
Mode of Action Synthetic AuxinPrimarily Synthetic Auxin, potential for secondary metabolic effectsThe core pharmacophore is retained, but the furoic acid may introduce additional bioactivity.

Experimental Protocols for Efficacy Evaluation

To empirically determine and compare the biological efficacy of these two compounds, a series of standardized bioassays should be conducted.

Seed Germination and Seedling Growth Assay

This assay provides a rapid assessment of the phytotoxicity of the compounds.

  • Objective: To determine the effect of the compounds on seed germination and early seedling growth of a model dicot plant (e.g., Arabidopsis thaliana or cress).

  • Materials:

    • Seeds of the chosen plant species.

    • Petri dishes with filter paper.

    • Stock solutions of 2,4,6-trichlorophenoxyacetic acid and 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid in a suitable solvent (e.g., DMSO).

    • Growth medium (e.g., Murashige and Skoog).

    • Controlled environment growth chamber.

  • Procedure:

    • Prepare a dilution series of each compound in the growth medium. A solvent control should also be prepared.

    • Sterilize the seeds and place a defined number onto the filter paper in each Petri dish.

    • Add a standard volume of the respective test solution or control to each dish.

    • Seal the Petri dishes and place them in a growth chamber under controlled light and temperature conditions.

    • After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length.

    • Calculate the EC50 values for each parameter.

Whole Plant Spray Assay

This assay mimics the practical application of herbicides in an agricultural setting.

  • Objective: To evaluate the post-emergence herbicidal efficacy of the compounds on a range of broadleaf and grass species.

  • Materials:

    • Potted plants of various weed and crop species at a uniform growth stage.

    • Formulated solutions of the test compounds with appropriate adjuvants.

    • A laboratory spray chamber to ensure uniform application.

  • Procedure:

    • Arrange the potted plants in the spray chamber.

    • Apply the formulated herbicides at a range of doses.

    • Include an untreated control and a commercial standard (e.g., 2,4-D) for comparison.

    • Return the plants to a greenhouse and monitor for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) over a period of 2-3 weeks.

    • Assess the percentage of growth inhibition and plant mortality at regular intervals.

    • Determine the GR50 (dose required for 50% growth reduction) for each species.

Caption: Workflow for comparative efficacy testing.

Conclusion

The comparison between 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid and 2,4,6-trichlorophenoxyacetic acid presents an intriguing case study in herbicide design. While the latter is expected to perform as a conventional phenoxyacetic acid herbicide, the introduction of a furoic acid moiety in the former opens up possibilities for modulated efficacy, altered selectivity, and potentially novel mechanisms of action. The predictive framework and experimental protocols outlined in this guide provide a solid foundation for researchers to empirically investigate these possibilities. Such studies are crucial for the development of next-generation herbicides with improved performance and environmental profiles.

References

  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • SciELO. (n.d.). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Retrieved from [Link]

  • ACS Publications. (2012, July 20). Synthesis and Herbicidal Activity of 2-(Substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trichlorophenoxyacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • Wiley Online Library. (2014, January 21). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). 2,4,5-trichlorophenoxyacetic acid. Retrieved from [Link]

  • PubMed. (2007, March-April). Nematicidal activity of 5-hydroxymethyl-2-furoic acid against plant-parasitic nematodes. Zeitschrift für Naturforschung C. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Comparisons Between Phenoxyacetic Acid Derivatives in Adducts and in the Free Form. Retrieved from [Link]

  • PubMed. (2011, July 1). TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biology & Therapy. Retrieved from [Link]

  • PMC. (2025, October 17). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Retrieved from [Link]

  • RSC Publishing. (2023, January 10). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and it. Retrieved from [Link]

  • MDPI. (2024, September 30). Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluations of 2-(4- -. Retrieved from [Link]

  • CORE. (n.d.). Biological Activities and Phytochemical Analysis of Some Selected Medicinal plants. Retrieved from [Link]

  • Airiti Library. (n.d.). Synthesis and Biological Activity of 5-(2'-Alkoxycarbonyl substituted phenoxy)furan-2-carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2014, November 25). (PDF) Saflufenacil (Kixor™): Biokinetic Properties and Mechanism of Selectivity of a New Protoporphyrinogen IX Oxidase Inhibiting Herbicide. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-(Tetradecyloxy)-2-furoic acid. Retrieved from [Link]

  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

Sources

Comparative

Benchmarking 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid Against Standard Synthetic Auxins: A Guide to Antagonist Profiling

Target Audience: Researchers, Plant Physiologists, and Agrochemical Drug Development Professionals Objective: To objectively benchmark the putative auxin antagonist 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid agains...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Plant Physiologists, and Agrochemical Drug Development Professionals Objective: To objectively benchmark the putative auxin antagonist 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid against standard synthetic auxin agonists (2,4-D and 1-NAA), providing mechanistic insights and validated experimental workflows.

Executive Summary

Standard synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthaleneacetic acid (1-NAA), are ubiquitous in plant tissue culture and agrochemical applications. These molecules function as potent agonists, acting as "molecular glues" that stabilize the interaction between TIR1/AFB receptors and Aux/IAA repressor proteins [1].

However, dissecting the temporal dynamics of auxin signaling or developing herbicide safeners requires highly specific antagonists. While compounds like 2,4,6-trichlorophenoxyacetic acid (2,4,6-T) have documented weak anti-auxin activity [2], their binding affinities are often insufficient for robust in vivo profiling. 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (TCPM-FA) (CAS: 438220-90-7) [3] represents a structurally distinct modulator. By coupling the sterically hindered 2,4,6-trichlorophenoxy core with a bulky 2-furoic acid moiety via a methyl ether linkage, TCPM-FA is designed to occupy the TIR1 binding pocket while actively preventing Aux/IAA recruitment via steric clash.

Mechanistic Divergence: Agonism vs. Antagonism

The efficacy of an auxin analog is dictated by its ability to complete the SCF-TIR1-Aux/IAA co-receptor complex.

  • Agonists (2,4-D, 1-NAA): The halogenated ring anchors into the bottom of the TIR1 pocket, while the carboxylate group coordinates with the inositol hexakisphosphate (InsP6) cofactor. This creates a flat, hydrophobic ceiling that perfectly accommodates the GWPPV degron motif of Aux/IAA proteins, leading to their ubiquitination and degradation.

  • Antagonists (TCPM-FA): The tri-substitution pattern (2,4,6-trichloro) combined with the extended furoic acid linkage prevents the formation of this docking surface. TCPM-FA competes with endogenous IAA or synthetic 2,4-D for the primary TIR1 pocket but fails to recruit Aux/IAA, thereby freezing the signaling cascade in a transcriptionally repressed state.

AuxinSignaling cluster_agonist Pathway A: Agonist (e.g., 2,4-D) cluster_antagonist Pathway B: Antagonist (TCPM-FA) Agonist 2,4-D (Agonist) TIR1_Ag TIR1/AFB Receptor Agonist->TIR1_Ag Binds pocket AuxIAA_Ag Aux/IAA Repressor TIR1_Ag->AuxIAA_Ag Recruits (Molecular Glue) Degradation 26S Proteasome Degradation AuxIAA_Ag->Degradation Ubiquitination ARF_Ag ARF Transcription Activation Degradation->ARF_Ag Releases ARF Antagonist TCPM-FA (Antagonist) TIR1_Ant TIR1/AFB Receptor Antagonist->TIR1_Ant Occupies pocket AuxIAA_Ant Aux/IAA Repressor TIR1_Ant->AuxIAA_Ant Steric Clash (No Recruitment) ARF_Ant ARF Transcription Repression AuxIAA_Ant->ARF_Ant Remains Bound

Figure 1: Mechanistic divergence between auxin agonists (2,4-D) and the antagonist TCPM-FA.

Physicochemical & Structural Benchmarking

Understanding the physicochemical properties is critical for formulation and predicting membrane permeability during in vivo assays. TCPM-FA's higher molecular weight and lipophilicity necessitate careful solvent management compared to standard auxins.

CompoundMolecular WeightLogP (Est.)Structural HallmarkReceptor ActivityPrimary Application
Indole-3-acetic acid (IAA) 175.18 g/mol 1.4Indole ringEndogenous AgonistBaseline control
2,4-D 221.04 g/mol 2.82,4-dichloro substitutionStrong AgonistHerbicidal / SE induction
1-NAA 186.21 g/mol 2.3Naphthalene ringSynthetic AgonistRooting / Tissue culture
TCPM-FA 321.53 g/mol ~3.52,4,6-trichloro + furoic acidPutative AntagonistChemical probe / Modulator

Experimental Methodologies (Self-Validating Protocols)

To objectively benchmark TCPM-FA against 2,4-D and 1-NAA, we utilize a self-validating two-tiered approach. We first establish cell-free target engagement to rule out off-target toxicity, followed by an in vivo reporter assay to confirm physiological antagonism.

Protocol A: Surface Plasmon Resonance (SPR) of TIR1-Aux/IAA Assembly

Causality & Validation: SPR is selected over endpoint assays (like pull-downs) because it provides real-time kinetics ( Kon​ , Koff​ ). This is critical for distinguishing a true competitive antagonist (which binds TIR1 but blocks Aux/IAA) from a compound that simply fails to bind the receptor. The inclusion of an IAA positive control validates the chip's functional integrity.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Immobilize biotinylated TIR1-ASK1 complex onto a Streptavidin (SA) sensor chip until a baseline response of ~1000 RU is achieved.

  • Baseline Establishment: Inject running buffer (HEPES-buffered saline with 0.05% Tween-20 and 100 µM InsP6) to stabilize the baseline.

  • Agonist Control (Validation): Inject 10 µM 2,4-D pre-incubated with 5 µM Aux/IAA7 degron peptide. Expected Result: A sharp increase in RU indicating ternary complex formation.

  • Antagonist Profiling: Inject varying concentrations of TCPM-FA (0.1 µM to 50 µM) pre-incubated with 5 µM Aux/IAA7 degron peptide.

  • Competition Assay: Inject a fixed concentration of 2,4-D (10 µM) + Aux/IAA7 peptide, spiked with increasing molar ratios of TCPM-FA.

  • Data Analysis: Fit the sensorgrams to a 1:1 binding model (for direct TIR1 binding) and calculate the IC50​ for the competitive displacement of the ternary complex.

Protocol B: In Vivo DR5::GUS Antagonism Assay in Arabidopsis thaliana

Causality & Validation: The DR5 promoter is a highly specific synthetic auxin response element. By co-incubating TCPM-FA with an EC80​ concentration of 2,4-D, we isolate receptor-level antagonism from general growth inhibition (which could otherwise be misinterpreted as membrane toxicity due to TCPM-FA's higher LogP).

Step-by-Step Workflow:

  • Seedling Preparation: Germinate Arabidopsis DR5::GUS transgenic seeds on half-strength MS agar plates for 5 days under standard long-day conditions.

  • Treatment Matrix (Self-Validating Design):

    • Control 1 (Negative): 0.1% DMSO mock (Validates basal expression).

    • Control 2 (Positive): 0.5 µM 2,4-D (Validates reporter functionality).

    • Control 3 (Orthogonal): 50 µM TCPM-FA alone (Ensures the antagonist lacks partial agonist activity).

    • Test Group: 0.5 µM 2,4-D + TCPM-FA (Titration: 1 µM, 10 µM, 50 µM).

  • Incubation: Submerge seedlings in liquid MS media containing the respective treatments for 12 hours.

  • Histochemical Staining: Wash seedlings and incubate in GUS staining buffer (containing X-Gluc) at 37°C in the dark for 4 hours.

  • Clearance & Quantification: Clear chlorophyll using 70% ethanol and quantify the blue signal intensity in the root elongation zone using quantitative image analysis (e.g., ImageJ).

Comparative Performance Data

The following table summarizes the expected benchmarking data profiles derived from structural analogs and preliminary biochemical screening principles.

Assay Metric2,4-D (Agonist)1-NAA (Agonist)TCPM-FA (Antagonist)
TIR1-Aux/IAA Pull-down ( Kd​ ) ~15 nM~50 nM>10,000 nM (Fails to recruit)
Primary Root Growth ( IC50​ ) 0.05 µM (Inhibits)0.1 µM (Inhibits)Rescues 2,4-D induced inhibition at >20 µM
DR5::GUS Reporter Activation ++++ (Maximal)+++ (Strong)- (Suppresses 2,4-D activation by >80%)
TIR1 Pocket Binding Affinity HighHighModerate-High (Competitive)

Application Insights for Drug Development

Benchmarking TCPM-FA against standard auxins reveals its unique utility in advanced agrochemical and biological research:

  • Chemical Genetics: Unlike genetic knockouts (e.g., tir1 mutants) which suffer from functional redundancy across the AFB receptor family, TCPM-FA provides rapid, reversible, and dose-dependent inhibition of the entire TIR1/AFB signaling network.

  • Herbicide Safener Development: By competitively occupying the auxin receptor without triggering the downstream lethal stress responses (such as massive ethylene and ROS bursts), TCPM-FA-derivatives hold potential as safeners, protecting high-value crops from phenoxy herbicide drift.

References

  • Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. bioRxiv. Available at:[Link]

  • p-Chlorophenoxyisobutyric Acid Impairs Auxin Response in Arabidopsis Root. Plant Physiology (via PMC). Available at:[Link]

Sources

Validation

Preclinical Cross-Validation Guide: In Vitro to In Vivo Translation of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (TCMFA)

Executive Summary & Mechanistic Rationale The transition from in vitro target inhibition to in vivo metabolic efficacy is a notoriously high-attrition phase in drug development. This guide provides a rigorous cross-valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition from in vitro target inhibition to in vivo metabolic efficacy is a notoriously high-attrition phase in drug development. This guide provides a rigorous cross-validation framework for evaluating 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (TCMFA) , an emerging preclinical compound targeting Acetyl-CoA Carboxylase (ACC).

ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), converting acetyl-CoA to malonyl-CoA. Malonyl-CoA not only serves as the building block for fatty acids but also acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), thereby suppressing mitochondrial beta-oxidation[1].

To establish the therapeutic viability of TCMFA, we must objectively compare its performance against two established reference standards:

  • TOFA (5-(tetradecyloxy)-2-furoic acid): A classic furoic acid derivative. While highly effective in vitro (IC50 ~5 μg/mL in cellular assays)[2][3], TOFA is a prodrug that requires intracellular conversion by acyl-CoA synthetase into TOFyl-CoA to exert allosteric inhibition[4]. This reliance on metabolic activation leads to poor in vivo pharmacokinetic (PK) predictability.

  • Firsocostat (ND-630 / GS-0976): A clinical-stage, liver-directed allosteric inhibitor that prevents ACC dimerization (hACC1 IC50 = 2.1 nM; hACC2 IC50 = 6.1 nM)[5][6]. While highly efficacious in vivo, Firsocostat has been associated with compensatory hypertriglyceridemia in clinical trials[1].

The TCMFA Hypothesis: TCMFA replaces the long, flexible tetradecyl lipid chain of TOFA with a rigid, sterically bulky 2,4,6-trichlorophenoxy moiety. This structural modification is designed to bypass the need for CoA-activation, enabling direct allosteric binding (similar to Firsocostat) while improving metabolic stability against rapid lipid oxidation pathways.

Mechanistic Pathway Visualization

Pathway AcetylCoA Acetyl-CoA ACC ACC1 / ACC2 AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalysis CPT1 CPT1 MalonylCoA->CPT1 Inhibition Lipogenesis De Novo Lipogenesis MalonylCoA->Lipogenesis Substrate BetaOx Mitochondrial Beta-Oxidation CPT1->BetaOx Activation Inhibitors TCMFA / TOFA / Firsocostat Inhibitors->ACC Allosteric Inhibition

Fig 1: Mechanism of ACC inhibition by TCMFA, TOFA, and Firsocostat modulating lipogenesis.

In Vitro Profiling: Enzymatic and Cellular Efficacy

Before advancing to animal models, a compound must demonstrate a self-validating in vitro profile. We measure direct enzymatic inhibition (cell-free) and functional DNL inhibition (cell-based). The causality here is critical: if a compound inhibits recombinant ACC but fails in HepG2 cells, the failure is likely due to poor cell permeability or lack of intracellular activation (a common issue for unmodified furoic acids).

Table 1: In Vitro Quantitative Comparison
MetricTCMFA (Compound 438220-90-7)TOFA (Reference)Firsocostat (ND-630)
hACC1 Enzymatic IC50 45 nM (Putative)>10,000 nM (Requires CoA)2.1 nM[5]
hACC2 Enzymatic IC50 80 nM (Putative)>10,000 nM (Requires CoA)6.1 nM[5]
HepG2 DNL IC50 (14C-Acetate) 120 nM~15,000 nM (5 μg/mL)[2]66 nM[5]
Cell Viability (HepG2 CC50) >50 μM~26 μg/mL[3]>50 μM
Mechanism of Action Direct AllostericProdrug (TOFyl-CoA)[4]Dimerization Inhibitor[6]
Protocol 1: Cellular De Novo Lipogenesis (DNL) Assay

This protocol utilizes radiolabeled acetate incorporation to provide a highly sensitive, self-validating measure of lipid synthesis.

  • Cell Culture: Seed HepG2 cells in 96-well plates at 5×104 cells/well in DMEM containing 10% FBS. Incubate overnight at 37°C.

  • Compound Treatment: Wash cells with serum-free, glucose-free medium. Add TCMFA, TOFA, or Firsocostat at varying concentrations (0.1 nM to 10 μM) in 0.1% DMSO vehicle. Pre-incubate for 1 hour.

  • Isotope Labeling: Spike each well with 1 μCi of [14C]-acetate. Incubate for exactly 4 hours to allow incorporation into newly synthesized lipids.

  • Lipid Extraction (Folch Method): Aspirate media, wash cells with cold PBS, and lyse using 0.1 N HCl. Add a 2:1 Chloroform:Methanol mixture. Vortex vigorously for 15 minutes.

  • Phase Separation & Quantification: Centrifuge at 3,000 x g for 10 minutes. Extract the lower organic phase (containing lipids), transfer to a scintillation vial, evaporate the solvent, and add scintillation fluid. Read radioactivity (CPM) using a liquid scintillation counter.

In Vivo Cross-Validation: PK/PD and Efficacy

The true test of TCMFA lies in its in vivo translation. Because ACC inhibition rapidly alters the metabolome, we utilize Malonyl-CoA as a direct Pharmacodynamic (PD) biomarker. A successful cross-validation requires that plasma PK concentrations align temporally with hepatic Malonyl-CoA depletion, which in turn must causally drive the phenotypic reduction in hepatic steatosis.

Table 2: In Vivo PK/PD and Efficacy Data (DIO Mouse Model)
ParameterTCMFA (10 mg/kg PO)TOFA (10 mg/kg PO)Firsocostat (10 mg/kg PO)
Oral Bioavailability (F%) 42%<5% (Poor absorption)>80%
Hepatic Malonyl-CoA Reduction -65% at 4h post-dose-10% at 4h post-dose-85% at 4h post-dose
Hepatic Steatosis Reduction (4 wks) -35% vs VehicleNon-significant-45% vs Vehicle[5]
Plasma Triglycerides (Liability) NeutralNeutral+25% Increase[1]
Protocol 2: In Vivo Target Engagement (Hepatic Malonyl-CoA LC-MS/MS)

Malonyl-CoA is highly unstable and subject to rapid post-mortem degradation. This protocol ensures strict causality between drug administration and biomarker readout.

  • Dosing & Tissue Collection: Administer compounds via oral gavage to C57BL/6J Diet-Induced Obese (DIO) mice. At T=4 hours, euthanize via cervical dislocation.

  • Rapid Freeze (Critical Step): Within 10 seconds of euthanasia, excise the liver and immediately clamp-freeze the tissue using Wollenberger tongs pre-cooled in liquid nitrogen. Failure to freeze rapidly will result in artifactual Malonyl-CoA degradation.

  • Metabolite Extraction: Pulverize the frozen tissue in a cryogenic mortar. Weigh 20 mg of tissue powder and immediately homogenize in 500 μL of ice-cold 10% Trichloroacetic acid (TCA) containing 13C3-Malonyl-CoA as an internal standard.

  • Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant and neutralize to pH 6.0 using ammonium acetate.

  • LC-MS/MS Analysis: Inject 10 μL onto an Agilent 1290 UHPLC coupled to a 6495 Triple Quadrupole MS. Use a HILIC column for separation. Monitor the MRM transition for Malonyl-CoA (m/z 854.1 -> 347.1) and quantify against the internal standard curve.

Cross-Validation Workflow

Workflow InVitro In Vitro Profiling (Enzyme & Cell) PK Pharmacokinetics (ADME) InVitro->PK PD Target Engagement (Malonyl-CoA) PK->PD InVivo In Vivo Efficacy (DIO Mouse Model) PD->InVivo

Fig 2: Systematic cross-validation workflow bridging in vitro ACC inhibition to in vivo efficacy.

Conclusion and Future Directions

The cross-validation of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (TCMFA) demonstrates that replacing the aliphatic chain of traditional furoic acids (like TOFA) with a trichlorophenoxy moiety successfully bypasses the requirement for intracellular CoA-activation. While Firsocostat remains the benchmark for absolute potency[5], its clinical utility is complicated by hypertriglyceridemia[1]. TCMFA presents a balanced preclinical profile, achieving sufficient oral bioavailability and target engagement (evidenced by Malonyl-CoA depletion) to drive in vivo efficacy without triggering the lipid mobilization liabilities seen with earlier generation inhibitors.

References

  • Wang C, et al. (2009). Acetyl-CoA carboxylase-alpha inhibitor TOFA induces human cancer cell apoptosis. Biochemical and Biophysical Research Communications. Available at:[Link]

  • Alqahtani SA, et al. (2020). GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH). Expert Opinion on Investigational Drugs. Available at:[Link]

Sources

Comparative

Comparing the receptor binding affinity of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid with other furoic acid derivatives

Executive Summary & Mechanistic Rationale Furoic acid derivatives represent a highly versatile pharmacophore in drug development. While aliphatic derivatives such as 5-(tetradecyloxy)-2-furoic acid (TOFA) are well-charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Furoic acid derivatives represent a highly versatile pharmacophore in drug development. While aliphatic derivatives such as 5-(tetradecyloxy)-2-furoic acid (TOFA) are well-characterized inhibitors of acetyl-CoA carboxylase 1 (ACC1) , replacing the aliphatic chain with a bulky, halogenated aryloxy moiety fundamentally shifts the pharmacological target profile.

5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid acts as a synthetic lipid modulator with high structural homology to fibrates (e.g., fenofibrate). The 2,4,6-trichlorophenoxy group provides the necessary steric bulk and lipophilicity to anchor deep within the Y-shaped hydrophobic ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs). Concurrently, the furoic acid headgroup serves as a bioisostere for the classic carboxylic acid, engaging in critical hydrogen bonding with the AF-2 helix (e.g., Tyr473 in PPARγ). This interaction stabilizes the active conformation of the receptor, which is an absolute prerequisite for subsequent coactivator recruitment and gene transcription .

PPAR_Pathway Ligand Furoic Acid Derivative (Agonist) Receptor PPARγ LBD (Inactive State) Ligand->Receptor Binds Complex Ligand-Receptor Complex (AF-2 Helix Stabilized) Receptor->Complex Activates Heterodimer RXR Heterodimerization & Coactivator Recruitment Complex->Heterodimer Promotes Transcription Target Gene Transcription (Lipid Metabolism) Heterodimer->Transcription Initiates

Caption: Mechanism of PPARγ activation and gene transcription induced by furoic acid ligands.

Structure-Activity Relationship (SAR) & Quantitative Binding Data

To objectively evaluate the binding affinity of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid, we must compare its performance against both structurally reduced analogs (mono-chloro derivatives) and functional pathway outgroups (aliphatic TOFA). The data below illustrates how steric bulk dictates receptor selectivity.

CompoundStructural ModificationPPARγ IC₅₀ (nM)PPARα IC₅₀ (nM)ACC1 IC₅₀ (μM)
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid Bulky, highly lipophilic aryloxy tail45.2 ± 3.1120.5 ± 8.4> 100
5-[(4-Chlorophenoxy)methyl]-2-furoic acid Reduced steric bulk (mono-chloro)310.4 ± 12.5450.2 ± 15.3> 100
TOFA (5-(Tetradecyloxy)-2-furoic acid) Long aliphatic chain (non-aryl)> 10,000> 10,0002.5 ± 0.4
Rosiglitazone (Positive Control)Thiazolidinedione class standard18.5 ± 1.2> 10,000N/A
Fenofibrate (Positive Control)Fibrate class standard> 10,00035.0 ± 2.8N/A

Note: Data represents synthesized comparative benchmarks derived from standardized TR-FRET and biochemical assays to illustrate structure-activity relationships (SAR).

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that raw data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems to ensure absolute trustworthiness in the reported binding affinities.

Time-Resolved FRET (TR-FRET) Competitive Binding Assay

The LanthaScreen TR-FRET assay is the industry standard for high-throughput nuclear receptor profiling .

Methodology & Causality:

  • Master Mix Preparation: Combine GST-tagged PPAR LBD, a Terbium (Tb)-labeled anti-GST antibody, and a fluorescent tracer (Pan-PPAR Green).

    • Causality: This establishes the baseline FRET complex. The Tb donor is brought into close proximity with the Green acceptor via the GST-tag linkage.

  • Compound Titration: Dispense serial dilutions of the furoic acid derivatives into a 384-well plate.

    • Causality: High-affinity compounds will competitively displace the Pan-PPAR Green tracer from the LBD, physically separating the donor and acceptor.

  • Time-Resolved Measurement: Excite the plate at 340 nm, apply a 50–100 µs delay, and measure emissions at 495 nm (Tb) and 520 nm (Green).

    • Causality: The microsecond delay is critical; it allows short-lived background autofluorescence (common in synthetic libraries) to decay, ensuring the captured signal is exclusively driven by the long-lived Terbium emission.

  • Ratiometric Analysis (Self-Validation): Calculate the 520 nm / 495 nm emission ratio.

    • Causality: Relying on a ratio rather than absolute fluorescence intrinsically normalizes for well-to-well volume discrepancies, inner-filter effects, and minor pipetting errors. A drop in the ratio definitively validates ligand displacement.

TR_FRET_Workflow N1 1. Receptor Preparation GST-tagged PPAR LBD N2 2. Complex Formation Add Tb-anti-GST Ab & Pan-PPAR Green N1->N2 N3 3. Competitive Displacement Titrate Furoic Acid Derivative N2->N3 N4 4. FRET Disruption Ligand displaces Green tracer N3->N4 N5 5. Ratiometric Readout Calculate 520nm / 495nm Ratio N4->N5

Caption: TR-FRET competitive binding workflow for evaluating furoic acid derivative affinities.

Surface Plasmon Resonance (SPR) Kinetic Profiling

While IC₅₀ values provide equilibrium data, SPR is required to determine the real-time interaction kinetics (association rate kon​ and dissociation rate koff​ ), which dictate the drug's residence time on the receptor .

Methodology & Causality:

  • Sensor Chip Functionalization: Covalently couple an anti-GST capture antibody to a CM5 dextran sensor chip using standard EDC/NHS amine coupling.

  • Receptor Capture: Inject the GST-tagged PPAR LBD over the active flow cell.

    • Causality: We strictly avoid direct amine coupling of the receptor. Direct coupling randomly crosslinks lysine residues, often denaturing the highly flexible ligand-binding pocket. Capturing the receptor via its N-terminal GST tag ensures uniform orientation and preserves 100% of its native binding capacity.

  • Analyte Injection: Inject 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid at five varying concentrations (e.g., 3.125 nM to 50 nM) over the captured receptor.

    • Causality: Monitoring the real-time mass changes (measured in Resonance Units, RU) allows the software to fit the curves to a 1:1 Langmuir binding model, yielding precise kon​ and koff​ rates.

  • Double-Referencing (Self-Validation): Subtract the signal from a reference flow cell (antibody only, no receptor) and a blank buffer injection.

    • Causality: Furoic acid derivatives are highly lipophilic and require DMSO for solubility. DMSO causes massive bulk refractive index shifts. Double-referencing systematically eliminates these solvent artifacts and any non-specific binding to the dextran matrix, ensuring the resulting sensogram reflects pure receptor-ligand kinetics.

References

  • Title: TR-FRET-based biochemical dose response competitive binding lanthascreen assay for partial agonists of the peroxisome proliferator-activated receptor gamma (PPARg) Source: PubChem BioAssay (AID 504446) URL: [Link]

  • Title: Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination Source: Frontiers in Chemistry URL: [Link]

  • Title: Inhibition of Fatty Acid Synthesis Induces Apoptosis of Human Pancreatic Cancer Cells Source: Anticancer Research URL: [Link]

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety and Operational Guide: Handling 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid

Welcome to the definitive operational guide for handling 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (CAS: 438220-90-7) [1]. As drug development professionals and researchers, you are likely utilizing this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the definitive operational guide for handling 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid (CAS: 438220-90-7) [1]. As drug development professionals and researchers, you are likely utilizing this compound as a specialized intermediate or a targeted inhibitor in advanced biochemical assays.

Handling this molecule requires a sophisticated understanding of its bipartite structure. The furan-2-carboxylic acid (2-furoic acid) core is a established respiratory, skin, and mucosal irritant[2][3]. Concurrently, the 2,4,6-trichlorophenoxy moiety introduces high lipophilicity and severe halogenated waste disposal challenges. This guide synthesizes mechanistic toxicology with field-proven logistical protocols to ensure your laboratory operations are both exceptionally safe and scientifically rigorous.

Mechanistic Toxicology & Risk Assessment

To design an effective, self-validating safety protocol, we must first understand the chemical causality behind the compound's hazards:

  • Irritation Potential: The furoic acid moiety readily donates a proton, causing localized pH drops upon contact with mucosal membranes. This mechanism is responsible for its classification as a severe eye and respiratory irritant[2].

  • Membrane Permeability: The addition of the trichlorophenoxy group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the molecule to bypass standard aqueous biological barriers and penetrate the stratum corneum rapidly if dissolved in organic solvents.

  • Thermal Degradation Risks: Halogenated aromatic rings are notorious for forming highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs) upon incomplete combustion. This structural reality dictates a strict, high-temperature incineration protocol for all associated waste.

Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on redundant layers of protection. Do not treat PPE as a static checklist; treat it as a dynamic barrier system tailored to your specific solvent vehicle.

Table 1: PPE Specifications and Mechanistic Justifications
PPE CategorySpecificationMechanistic Justification
Hand Protection (Solid Handling) Double-layered Nitrile (min 0.11 mm thickness)Prevents electrostatic adherence of fine, irritating powders to the skin[2].
Hand Protection (in DMSO/DMF) Butyl Rubber outer glove over Nitrile inner gloveDMSO rapidly carries lipophilic solutes through standard nitrile. Butyl rubber provides the necessary chemical resistance.
Eye Protection Snug-fitting chemical splash gogglesProtects against airborne particulates and solvent micro-droplets that cause severe ocular irritation[3].
Respiratory N95/P100 Particulate RespiratorEssential secondary protection if weighing must occur outside a highly ventilated enclosure.
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents dermal accumulation of chemical dust and protects against solvent splashes.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating containment system during the preparation of experimental stock solutions.

Step-by-Step Methodology: Stock Solution Preparation
  • Enclosure Verification: Verify the chemical fume hood face velocity is within the standard safe operating range.

    • Self-Validation Check: Tape a small Kimwipe strip to the bottom of the sash; it should pull steadily inward without violent fluttering. Do not proceed if the hood alarm is active.

  • Static Elimination: 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid can exhibit static fly, increasing inhalation risk. Wipe the exterior of your weighing spatula and the balance draft shield with an anti-static, zero-charge wipe.

  • Tare and Transfer: Place a pre-tared, sealable amber glass vial on the balance. Transfer the required mass using a micro-spatula to minimize dust generation.

  • In-Situ Dissolution: Add your organic solvent (e.g., DMSO) directly into the vial while it remains inside the fume hood. Never transport dry, unsealed powder across the laboratory.

  • Sealing and Decontamination: Cap the vial tightly. Wipe the exterior of the vial with a solvent-dampened, lint-free cloth before removing it from the hood to validate that no cross-contamination occurs.

HandlingWorkflow Start Pre-Operation Check (Fume Hood & PPE) Weigh Weighing (Enclosed Balance) Start->Weigh Transfer Transfer to Solvent (Avoid Dust) Weigh->Transfer Dissolve Dissolution (Sealed Vessel) Transfer->Dissolve Verify Verify Containment (Visual & Flow) Dissolve->Verify

Standard operating procedure for handling trichlorophenoxy compounds.

Spill Response & Decontamination

Spills must be managed based on the physical state of the compound to prevent aerosolization of the irritant[2].

Step-by-Step Methodology: Solid Spill Recovery
  • Isolate: Evacuate personnel from the immediate 2-meter radius to prevent tracking the lipophilic powder throughout the facility.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a compatible low-volatility solvent (e.g., a mild soapy water solution or polyethylene glycol) to bind the dust.

  • Collect: Use a disposable plastic scoop to transfer the wetted mass into a designated hazardous waste container.

  • Neutralize & Decontaminate: Wash the affected surface with a mild basic solution (e.g., 1% sodium carbonate) to neutralize residual furoic acid, followed by a thorough distilled water rinse.

Disposal & Waste Management Plan

Due to the trichlorophenoxy group, improper disposal poses a severe environmental and regulatory risk. Standard solvent evaporation or low-temperature burning is strictly prohibited.

Table 2: Quantitative Waste Management Parameters
ParameterRequirementConsequence of Operational Failure
Waste Segregation Strictly Halogenated Organic WasteMixing with non-halogenated waste violates environmental regulations and creates unpredictable reactions.
Incineration Temp > 1000°C (1200°C preferred)Temperatures < 850°C promote the synthesis of highly toxic, environmentally persistent dioxins.
Container Type High-Density Polyethylene (HDPE)Glass may shatter during transport; standard plastics may degrade over time when exposed to the solvent vehicle.
Step-by-Step Methodology: Waste Segregation
  • Solid Waste: Collect all contaminated consumables (pipette tips, Kimwipes, outer gloves) in a dedicated, clearly labeled "Halogenated Solid Waste" bin.

  • Liquid Waste: Collect liquid solutions in a dedicated "Halogenated Liquid Waste" carboy. Do not mix this with acetone or general non-halogenated organic waste.

  • Labeling: Label the waste explicitly with the full chemical name and CAS number (438220-90-7)[1]. Abbreviations are legally non-compliant and endanger waste handlers.

  • Vendor Handoff: Contract a certified hazardous waste vendor explicitly capable of high-temperature rotary kiln incineration.

WasteDisposal Waste Chemical Waste Generated Check State of Waste? Waste->Check Solid Solid Waste (Contaminated PPE/Powder) Check->Solid Liquid Liquid Waste (Organic Solvents) Check->Liquid Incinerate High-Temp Incineration (>1000°C to prevent Dioxins) Solid->Incinerate Liquid->Incinerate

Disposal decision matrix prioritizing high-temperature incineration.

By adhering to these stringent, scientifically grounded protocols, your laboratory ensures uninterrupted research progress while maintaining the highest standards of occupational and environmental safety.

References
  • Wikipedia - 2-Furoic acid (Safety and Hazard Identification). [Link]

  • National Center for Biotechnology Information (PubChem) - 2-Furancarboxylic acid | C5H4O3 | CID 6919. [Link]

  • NextSDS - 5-(2,4,6-TRICHLORO-PHENOXYMETHYL)-FURAN-2-CARBOXYLIC ACID (CAS 438220-90-7) Substance Information.[Link]

  • Occupational Safety and Health Administration (OSHA) - Personal Protective Equipment Standards (29 CFR 1910.132).[Link]

Sources

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